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  • Product: 1H-Imidazole, 2-(2-benzofuranyl)-, monohydrochloride
  • CAS: 150985-44-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Putative Mechanisms of Action of 2-(2-benzofuranyl)-1H-imidazole hydrochloride

Foreword: Charting the Unexplored Potential of a Benzofuran-Imidazole Scaffold To our fellow researchers, scientists, and drug development professionals, this document serves as a technical guide into the potential mecha...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Charting the Unexplored Potential of a Benzofuran-Imidazole Scaffold

To our fellow researchers, scientists, and drug development professionals, this document serves as a technical guide into the potential mechanisms of action for the compound 2-(2-benzofuranyl)-1H-imidazole hydrochloride. It is critical to establish from the outset that, as of the writing of this guide, the specific biological activities of this hydrochloride salt are not extensively documented in peer-reviewed literature. However, the constituent moieties, benzofuran and imidazole, are foundational pharmacophores present in a multitude of biologically active agents. This guide, therefore, adopts a rational, evidence-based approach to hypothesize and explore the most probable mechanisms of action, drawing from extensive research on structurally analogous compounds.

Our objective is to provide a scientifically-grounded framework for initiating research into this promising, yet under-characterized, molecule. We will delve into the likely biological targets and cellular pathways, substantiated by data from closely related benzofuran-imidazole derivatives. Furthermore, we will furnish detailed, actionable experimental protocols to empower researchers to rigorously test these hypotheses. This guide is designed not as a definitive statement, but as a launching point for discovery.

Part 1: The Molecular Architecture and its Mechanistic Implications

The structure of 2-(2-benzofuranyl)-1H-imidazole hydrochloride combines the electron-rich benzofuran ring system with the versatile imidazole heterocycle. This hybrid architecture is a recurring motif in compounds exhibiting a wide spectrum of pharmacological activities, from anticancer to neuroprotective effects.[1][2][3] The hydrochloride salt form enhances the compound's solubility in aqueous media, a crucial property for biological testing.

Our analysis of the existing literature on related compounds suggests two primary, and potentially overlapping, avenues for the mechanism of action of 2-(2-benzofuranyl)-1H-imidazole hydrochloride:

  • Anticancer Activity: A significant body of research points to the cytotoxic and antiproliferative effects of benzofuran-imidazole hybrids against various cancer cell lines.[4][5][6] The proposed mechanisms often converge on the induction of cellular stress pathways.

  • Neurological Activity via Imidazoline Receptor Modulation: The structurally similar compound, 2-(2-benzofuranyl)-2-imidazoline (2-BFI), is a well-characterized ligand for the imidazoline I2 receptor, a target implicated in several neurological processes.[3][7][8]

The following sections will explore these potential mechanisms in detail, providing both the theoretical underpinnings and the practical means for their experimental validation.

Part 2: Putative Mechanism I - Anticancer Activity

Derivatives of benzofuran fused with imidazole have demonstrated notable anticancer properties.[1] While the precise molecular targets are often cell-line dependent, a common theme is the induction of apoptosis and the modulation of cellular stress responses.

Induction of Oxidative Stress and Apoptosis

A plausible mechanism for the anticancer effect of 2-(2-benzofuranyl)-1H-imidazole hydrochloride is the generation of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and the subsequent activation of apoptotic pathways. This hypothesis is supported by studies on related compounds where co-incubation with autophagy inhibitors synergistically increased cytotoxic effects through the induction of oxidative stress and apoptosis.[9]

Experimental Protocol 1: Assessment of Cytotoxicity and Apoptosis Induction

This workflow is designed to first establish the cytotoxic potential of the compound and then to elucidate if apoptosis is the primary mode of cell death.

Step 1: Cell Viability Assay (MTT Assay)

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colorectal cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 2-(2-benzofuranyl)-1H-imidazole hydrochloride in complete culture medium. Treat the cells with a range of concentrations (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO or saline).

  • MTT Incubation: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value for each cell line at each time point.

Step 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

  • Cell Treatment: Treat cells with 2-(2-benzofuranyl)-1H-imidazole hydrochloride at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The distribution of cells in the four quadrants (Annexin V-/PI-, Annexin V+/PI-, Annexin V+/PI+, Annexin V-/PI+) will indicate the percentage of live, early apoptotic, late apoptotic, and necrotic cells, respectively.

Modulation of Autophagy

Recent studies have implicated the modulation of autophagy as a potential therapeutic strategy in cancer.[9] Benzofuran-imidazole derivatives may interfere with the autophagic process, leading to an accumulation of cellular damage and subsequent cell death, particularly in combination with other agents.

Experimental Protocol 2: Assessment of Autophagy Modulation

This protocol aims to determine if the compound affects the autophagic flux in cancer cells.

Step 1: Immunoblotting for LC3-II

  • Cell Treatment: Treat cancer cells with the compound at its IC50 concentration for various time points (e.g., 6, 12, 24 hours). A known autophagy inducer (e.g., rapamycin) and inhibitor (e.g., chloroquine) should be used as positive controls.

  • Protein Extraction: Lyse the cells and quantify the protein concentration.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against LC3 and a loading control (e.g., β-actin).

  • Analysis: An increase in the ratio of LC3-II (lipidated form) to LC3-I (cytosolic form) suggests an increase in autophagosome formation. To distinguish between autophagy induction and blockage of autophagic degradation, the experiment should be repeated in the presence of an autophagy inhibitor like chloroquine. A further accumulation of LC3-II in the presence of the inhibitor would indicate an induction of autophagic flux.

Visualizing the Putative Anticancer Mechanism

anticancer_mechanism cluster_cell Cancer Cell Compound 2-(2-benzofuranyl)-1H-imidazole HCl ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Autophagy Autophagy Modulation Compound->Autophagy OxidativeStress Oxidative Stress ROS->OxidativeStress Apoptosis Apoptosis OxidativeStress->Apoptosis CellDeath Cell Death Autophagy->CellDeath Apoptosis->CellDeath neuro_workflow Start Start: Hypothesis Compound binds to I2 Receptors BindingAssay Step 1: Radioligand Binding Assay (In Vitro) Start->BindingAssay DetermineKi Determine Ki for I2 Receptor BindingAssay->DetermineKi HighAffinity High Affinity? DetermineKi->HighAffinity Microdialysis Step 2: In Vivo Microdialysis (Rat Striatum) HighAffinity->Microdialysis Yes Stop Conclusion: No significant I2 binding or neuroactive effect HighAffinity->Stop No MeasureDopamine Measure Dopamine Release Microdialysis->MeasureDopamine DopamineRelease Dopamine Release Observed? MeasureDopamine->DopamineRelease Conclusion Conclusion: Compound is a functional I2 ligand with neuroactive properties DopamineRelease->Conclusion Yes DopamineRelease->Stop No

Sources

Exploratory

solubility profile of 1H-Imidazole, 2-(2-benzofuranyl)-, monohydrochloride in DMSO

An In-Depth Technical Guide to the Solubility Profile of 1H-Imidazole, 2-(2-benzofuranyl)-, monohydrochloride in Dimethyl Sulfoxide (DMSO) Authored by: A Senior Application Scientist Abstract: This technical guide provid...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Profile of 1H-Imidazole, 2-(2-benzofuranyl)-, monohydrochloride in Dimethyl Sulfoxide (DMSO)

Authored by: A Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the solubility profile of 1H-Imidazole, 2-(2-benzofuranyl)-, monohydrochloride in dimethyl sulfoxide (DMSO). While specific quantitative solubility data for this compound is not extensively published, this document establishes a framework for its determination based on first principles of physical chemistry and established drug development methodologies. It serves as a practical guide for researchers, scientists, and drug development professionals, detailing the theoretical underpinnings of its solubility, factors influencing dissolution, and rigorous, step-by-step protocols for both kinetic and thermodynamic solubility determination. The guide emphasizes the causality behind experimental choices, ensuring a robust and reproducible approach to characterizing this and similar small molecules for research and development applications.

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of drug discovery and development, solubility is a cornerstone physicochemical property that dictates the trajectory of a candidate compound.[1][2] Poor solubility can lead to a cascade of challenges, including unreliable results in in vitro biological assays, poor absorption and bioavailability, and significant hurdles in formulation development.[1][2] Dimethyl sulfoxide (DMSO) has emerged as a near-universal solvent in early-stage discovery due to its remarkable capacity to dissolve a wide array of both polar and nonpolar compounds.[3][4][5]

This guide focuses on 1H-Imidazole, 2-(2-benzofuranyl)-, monohydrochloride, a heterocyclic compound featuring structural motifs common in pharmacologically active molecules. Understanding its solubility profile in DMSO is paramount for preparing accurate, high-concentration stock solutions essential for screening campaigns and other downstream applications. This document provides the theoretical basis for its expected solubility and the practical, validated methodologies to quantify it.

Physicochemical Characterization of Solute and Solvent

The interaction between a solute and a solvent is governed by their intrinsic molecular properties. A thorough understanding of these properties is essential to predict and interpret solubility data.

The Solute: 1H-Imidazole, 2-(2-benzofuranyl)-, monohydrochloride
  • Structure and Functional Groups: The molecule is composed of a benzofuran ring system linked to an imidazole ring. As a monohydrochloride salt, the imidazole ring is protonated, introducing an ionic character.

  • Molecular Weight: 220.65 g/mol .[6]

  • Polarity and Hydrogen Bonding: The imidazole moiety contains both hydrogen bond donors (-NH) and acceptors (=N-). The benzofuran contributes a polar ether linkage but is predominantly aromatic and nonpolar. The hydrochloride salt form significantly increases its polarity and potential for strong ionic interactions.

  • Expected Solubility Behavior: The presence of the polar, ionizable imidazole hydrochloride group suggests a strong potential for favorable interactions with polar solvents. The aromatic benzofuran portion may slightly counteract this, but overall, high solubility in a polar solvent like DMSO is anticipated. Imidazole itself is known to be highly soluble in DMSO.[7]

The Solvent: Dimethyl Sulfoxide (DMSO)
  • Structure and Properties: DMSO is a highly polar, aprotic solvent.[8][9] Its pyramidal structure, featuring a highly polarized sulfoxide bond, results in a large dipole moment.[4] This structure allows it to effectively solvate cations and disrupt the crystal lattice energy of solid compounds.

  • Key Physicochemical Data:

    • Molecular Formula: (CH₃)₂SO

    • Boiling Point: 189 °C.[10]

    • Density: ~1.1 g/mL.[8]

    • Dielectric Constant: 47.2.[4]

  • Solvent Characteristics:

    • Aprotic Nature: DMSO lacks acidic protons and does not act as a hydrogen bond donor, but its oxygen atom is a strong hydrogen bond acceptor.[11]

    • Hygroscopicity: DMSO readily absorbs moisture from the atmosphere. This is a critical consideration, as the presence of water can alter its solvation properties and potentially decrease the solubility of certain compounds.[12] Stock solutions should be stored in tightly sealed containers.[12]

    • Stability: DMSO is thermally stable at temperatures below 150°C.[9] It is also stable in the presence of most neutral or basic salts.[8]

Theoretical Framework and Influencing Factors

The dissolution of 1H-Imidazole, 2-(2-benzofuranyl)-, monohydrochloride in DMSO is predicted to be a favorable process. The high polarity and hydrogen bond accepting capability of DMSO can effectively overcome the intermolecular forces within the compound's crystal lattice. The ionic nature of the hydrochloride salt will lead to strong ion-dipole interactions with the DMSO molecules.

Several factors can influence the measured solubility:

  • Temperature: For most solid solutes, solubility increases with temperature. Gentle warming can be used to aid dissolution, but potential compound degradation must be considered.[12]

  • Compound Purity: Impurities can affect solubility measurements, sometimes artificially inflating or decreasing the apparent value.

  • Solid-State Form (Polymorphism): The compound may exist in different crystalline forms (polymorphs) or as an amorphous solid. Amorphous forms are generally more soluble but are thermodynamically less stable than their crystalline counterparts.[13] This distinction is a key reason for the difference between kinetic and thermodynamic solubility.[14]

  • Equilibration Time: Achieving true thermodynamic equilibrium can take time, ranging from hours to days.[15] Insufficient incubation time will result in an underestimation of the thermodynamic solubility.

Experimental Determination of Solubility Profile

Two distinct types of solubility are relevant in drug discovery: kinetic and thermodynamic. Kinetic solubility is often used for high-throughput screening in early discovery, while thermodynamic solubility provides the true equilibrium value crucial for later-stage development.[1][2]

Kinetic Solubility Determination Protocol

This method assesses the solubility of a compound when a concentrated DMSO stock is diluted into an aqueous buffer, mimicking the conditions of many in vitro assays.[15]

Objective: To determine the concentration at which the compound precipitates from a DMSO/aqueous solution under specific, time-limited conditions.

Methodology: High-Throughput Nephelometry

  • Stock Solution Preparation:

    • Accurately weigh approximately 2.2 mg of 1H-Imidazole, 2-(2-benzofuranyl)-, monohydrochloride.

    • Dissolve in 1.0 mL of high-purity, anhydrous DMSO to create a 10 mM stock solution.

    • Vortex vigorously for 2-3 minutes. If dissolution is incomplete, sonicate in a water bath for 5-10 minutes.[12]

  • Serial Dilution:

    • In a 96-well plate, perform serial dilutions of the 10 mM stock solution using 100% DMSO to generate a range of concentrations (e.g., 10 mM down to ~0.02 mM).[12]

  • Addition to Aqueous Buffer:

    • Using a liquid handler, transfer a small volume (e.g., 2 µL) from each DMSO concentration into wells of a clear-bottom 96-well plate pre-filled with a larger volume (e.g., 198 µL) of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4). This creates a final DMSO concentration of 1%.

  • Incubation and Measurement:

    • Allow the plate to incubate at room temperature for a defined period (e.g., 2 hours), protected from light.

    • Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance measurements at a high wavelength (e.g., 620 nm).

  • Data Analysis:

    • The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.

Causality: This method is rapid and resource-efficient, making it ideal for early discovery.[2] It provides a practical measure of a compound's behavior under non-equilibrium assay conditions but may overestimate the true thermodynamic solubility because there is insufficient time for crystal lattice formation.[13]

Thermodynamic (Equilibrium) Solubility Determination Protocol

This "shake-flask" method is the gold standard for determining the true solubility of a compound at equilibrium.[14]

Objective: To determine the maximum concentration of the compound that can be dissolved in DMSO at a specific temperature when the system has reached equilibrium.

Methodology: Shake-Flask with HPLC-UV Quantification

  • Prepare a Supersaturated Slurry:

    • Weigh an excess amount of 1H-Imidazole, 2-(2-benzofuranyl)-, monohydrochloride (e.g., 10-20 mg) into a 2 mL glass vial. The key is to ensure undissolved solid remains at the end of the experiment.

    • Add a precise volume of anhydrous DMSO (e.g., 1.0 mL).

  • Equilibration:

    • Seal the vial tightly.

    • Place the vial on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the slurry for 24-48 hours.[3] This extended time is critical to ensure the solution reaches equilibrium.[15]

  • Phase Separation:

    • Remove the vial from the shaker and allow it to stand for 1 hour for large particles to settle.

    • To remove all undissolved solid, centrifuge the slurry at high speed (e.g., >14,000 rpm) for 15 minutes.[3] Alternatively, filter the supernatant through a 0.22 µm chemically-resistant (e.g., PTFE) syringe filter. Filtration is often preferred to ensure complete removal of fine particulates.

  • Quantification:

    • Carefully take a known volume of the clear supernatant.

    • Perform a large, precise serial dilution of the supernatant with a suitable solvent (e.g., a mixture of acetonitrile and water) to bring the concentration into the linear range of an analytical standard curve.

    • Prepare a standard curve using known concentrations of the test compound.

    • Analyze the diluted sample and the standards via High-Performance Liquid Chromatography with a UV detector (HPLC-UV).

  • Data Calculation:

    • Using the standard curve, determine the concentration of the diluted sample.

    • Back-calculate the original concentration in the DMSO supernatant by multiplying by the dilution factor. This value represents the thermodynamic solubility.

Data Presentation and Visualization

Quantitative data should be summarized in a clear, tabular format. The experimental workflows can be visualized to enhance understanding and reproducibility.

Summary of Solubility Data (Hypothetical)
ParameterMethodSolvent/MediumTemperatureSolubilityUnits
Kinetic SolubilityNephelometryPBS, pH 7.4 (1% DMSO)25 °C>100µM
Thermodynamic SolubilityShake-Flask (HPLC-UV)100% DMSO25 °C150mg/mL
Thermodynamic SolubilityShake-Flask (HPLC-UV)100% DMSO25 °C680mM

Note: The values presented are hypothetical examples for illustrative purposes.

Experimental Workflow Diagrams

Diagram 1: Kinetic Solubility Workflow

G cluster_prep Stock Preparation cluster_plate Assay Plate Setup cluster_analysis Analysis prep1 Weigh Compound prep2 Add Anhydrous DMSO (to make 10 mM stock) prep1->prep2 prep3 Vortex / Sonicate prep2->prep3 plate1 Serial Dilution in 100% DMSO prep3->plate1 10 mM Stock plate2 Transfer to Aqueous Buffer (e.g., 2µL into 198µL) plate1->plate2 plate3 Incubate (2 hrs) plate2->plate3 analysis1 Measure Turbidity (Nephelometry) plate3->analysis1 analysis2 Determine Highest Non-Precipitating Conc. analysis1->analysis2

Caption: Workflow for Kinetic Solubility Determination.

Diagram 2: Thermodynamic Solubility Workflow

G cluster_prep Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep1 Add Excess Solid to DMSO prep2 Seal and Agitate (24-48 hrs @ 25°C) prep1->prep2 sep1 Centrifuge at High Speed OR Filter (0.22 µm) prep2->sep1 Supersaturated Slurry sep2 Collect Clear Supernatant sep1->sep2 analysis1 Precise Serial Dilution sep2->analysis1 analysis2 Analyze via HPLC-UV (vs. Standard Curve) analysis1->analysis2 analysis3 Calculate Original Concentration analysis2->analysis3

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

While published data on the solubility of 1H-Imidazole, 2-(2-benzofuranyl)-, monohydrochloride in DMSO is scarce, a robust solubility profile can be readily established using the validated experimental protocols detailed in this guide. Based on its physicochemical properties as a polar, ionizable hydrochloride salt, the compound is expected to exhibit high thermodynamic solubility in DMSO. The provided methodologies for both kinetic and thermodynamic assessment offer researchers a comprehensive toolkit to generate reliable and reproducible data, which is fundamental for the successful progression of this compound in any drug discovery or research pipeline. Adherence to these protocols will ensure data integrity and enable informed decision-making for downstream applications.

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Foundational

pharmacokinetic properties of 1H-Imidazole, 2-(2-benzofuranyl)-, monohydrochloride

An In-depth Technical Guide to the Pharmacokinetic Properties of Galeterone (formerly 1H-Imidazole, 2-(2-benzofuranyl)-, monohydrochloride) Introduction Galeterone (formerly known as TOK-001 or VN/124-1), chemically iden...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Pharmacokinetic Properties of Galeterone (formerly 1H-Imidazole, 2-(2-benzofuranyl)-, monohydrochloride)

Introduction

Galeterone (formerly known as TOK-001 or VN/124-1), chemically identified as 3β-hydroxy-17-(1H-benzimidazole-1-yl)androsta-5,16-diene, is a multi-targeted oral small molecule that was developed for the treatment of castration-resistant prostate cancer (CRPC).[1][2] Its unique mechanism of action, which involves disrupting androgen receptor (AR) signaling through three independent pathways, positioned it as a promising therapeutic candidate.[1] Galeterone acts as an inhibitor of CYP17A1 (specifically 17,20-lyase) to prevent androgen synthesis, an androgen receptor (AR) antagonist, and an agent that promotes the degradation of the AR protein.[1][2][3]

This technical guide provides a comprehensive overview of the pharmacokinetic properties of galeterone, synthesized from preclinical and clinical data. Understanding the absorption, distribution, metabolism, and excretion (ADME) of galeterone is crucial for interpreting its clinical activity and for the broader scientific community engaged in the development of steroidal compounds. While the clinical development of galeterone was discontinued, the wealth of data generated provides invaluable insights for researchers and drug development professionals.[4]

Physicochemical Properties and Formulation Development

The physicochemical properties of a drug candidate are fundamental to its pharmacokinetic profile. Galeterone is a steroidal analogue, and its structure is similar to endogenous steroid substrates like dehydroepiandrosterone (DHEA) and pregnenolone.[5] This structural similarity is a key determinant of its metabolic fate.

Formulation and Bioavailability Challenges

Early clinical development revealed challenges with the oral bioavailability of galeterone.[4][5] The initial "powder in capsule" (PIC) formulation exhibited a significant food effect, similar to that observed with abiraterone.[6] This necessitated further formulation development to improve absorption and reduce pharmacokinetic variability.

A novel tablet formulation was subsequently developed and evaluated in a Phase 1 clinical study. This study demonstrated that the tablet formulation successfully negated the food effect, allowing for dosing in either a fed or fasted state without a significant difference in absorption.[6] This was a critical step in reducing intra-patient variability in drug exposure.[6] The area under the curve (AUC) for the tablet formulation was found to increase in a dose-proportional manner.[6]

Absorption

Galeterone is orally available, though initial formulations showed limitations.[6][7] The tablet formulation significantly improved its absorption profile.[6][8]

Clinical Pharmacokinetic Studies

Phase I and II clinical trials, known as the ARMOR (Androgen Receptor Modulation Optimized for Response) studies, were conducted to evaluate the safety, pharmacokinetics, and clinical efficacy of galeterone.[2][7]

  • ARMOR1: This open-label, multicenter, dose-escalation study assessed daily doses from 650 mg to 2,600 mg in chemotherapy-naïve CRPC patients.[7] A key finding was the high interpatient variability in plasma concentrations, with no consistent relationship to dose or time after dosing.[7]

  • ARMOR2: This Phase II study evaluated the improved tablet formulation.[8] The results from these studies supported a recommended dose of 2,550 mg daily for further clinical investigation.[8][9]

Distribution

Specific details on the tissue distribution and protein binding of galeterone are not extensively covered in the provided search results. However, as a steroidal molecule, it is anticipated to have a significant volume of distribution. Future studies would be necessary to fully characterize its distribution profile.

Metabolism: A Key Determinant of Activity

The metabolism of galeterone is a critical aspect of its pharmacology, as it is processed by steroidogenic enzymes that typically act on endogenous steroids.[10][11] This metabolic pathway leads to the formation of several metabolites with varying biological activities.[11]

Metabolic Pathway

The primary metabolic pathway of galeterone involves the following steps:

  • Dehydrogenation: Galeterone, with its Δ5, 3β-hydroxyl steroid ring structure, is a substrate for 3β-hydroxysteroid dehydrogenase (3βHSD).[5][11] This enzyme converts galeterone to its first major metabolite, Δ4-galeterone (D4G) .[11][12] This conversion is irreversible.[11] D4G has been shown to have comparable activity to the parent compound in inhibiting steroidogenesis and suppressing AR protein stability and target gene expression.[12]

  • Reduction: D4G is further metabolized by steroid-5α-reductase (SRD5A) to several 5α-reduced metabolites, including 3-keto-5α-galeterone (5αG), 3α-OH-5α-galeterone, and 3β-OH-5α-galeterone.[11][12] In vivo, corresponding 5β-reduced metabolites are also formed.[11][12] The conversion by SRD5A can lead to a loss of some of the activities that inhibit the androgen axis, which may have implications for the overall clinical efficacy of galeterone.[12]

The following diagram illustrates the metabolic pathway of galeterone:

Galeterone_Metabolism Galeterone Galeterone D4G Δ4-Galeterone (D4G) Galeterone->D4G 3βHSD alpha_metabolites 5α-reduced metabolites (e.g., 5αG, 3α-OH-5αG, 3β-OH-5αG) D4G->alpha_metabolites SRD5A beta_metabolites 5β-reduced metabolites (in vivo) D4G->beta_metabolites SRD5B (in vivo)

Caption: Metabolic pathway of Galeterone.

Experimental Workflow for Metabolite Identification

The identification and characterization of galeterone's metabolites would typically follow a structured experimental workflow as outlined below:

Metabolite_ID_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis and Characterization invitro_incubation Incubation of Galeterone with: - Prostate cancer cell lines (LNCaP, LAPC4) - Liver microsomes/hepatocytes lcms_analysis_invitro LC-MS/MS Analysis (Metabolite Detection) invitro_incubation->lcms_analysis_invitro structure_elucidation Structure Elucidation (NMR, High-Resolution MS) lcms_analysis_invitro->structure_elucidation animal_dosing Dosing of Galeterone in Animal Models (e.g., mice) sample_collection Collection of Plasma, Urine, Feces, and Tissues animal_dosing->sample_collection lcms_analysis_invivo LC-MS/MS Analysis (Metabolite Profiling) sample_collection->lcms_analysis_invivo lcms_analysis_invivo->structure_elucidation activity_assay Biological Activity Assays of Isolated Metabolites structure_elucidation->activity_assay

Caption: Experimental workflow for metabolite identification.

Excretion

The specific routes and extent of excretion for galeterone and its metabolites have not been fully detailed in the available literature. Further studies would be required to perform a complete mass balance analysis to determine the primary routes of elimination (e.g., renal, fecal).

Pharmacokinetic Data Summary

While detailed pharmacokinetic parameters from clinical trials are not fully available in the provided search results, the following table summarizes the key qualitative findings.

ParameterFindingSource
Oral Bioavailability Poor in rodents; significant food effect with initial capsule formulation.[4][5][6][4][5]
Formulation An improved tablet formulation negated the food effect and improved absorption.[6][8][6][8]
Dose Proportionality AUC increased in a dose-proportional manner with the tablet formulation.[6][6]
Inter-patient Variability High inter-patient variability in plasma concentrations was observed.[7][7]
Metabolism Primarily metabolized by 3βHSD and SRD5A to active and less active metabolites.[11][12][11][12]

Conclusion

The pharmacokinetic profile of galeterone is complex, characterized by challenges in oral bioavailability that were addressed through formulation development, and a metabolic pathway intrinsically linked to the enzymes of steroidogenesis. The conversion of galeterone to its active metabolite, D4G, and subsequent metabolism to less active compounds, highlights the intricate interplay between drug structure and metabolic fate. Although the clinical development of galeterone has been discontinued, the scientific knowledge gained from its investigation provides a valuable case study for the development of future steroidal and multi-targeted anticancer agents. The data underscores the importance of early and thorough ADME profiling in drug discovery and development.

References

  • Galeterone and The Next Generation Galeterone Analogs, VNPP414 and VNPP433-3β Exert Potent Therapeutic Effects in Castration-/Drug-Resistant Prostate Cancer Preclinical Models In Vitro and In Vivo. Cancers (Basel). 2019 Oct 24;11(11):1637. [Link]

  • Kramer WG, Vince B, McGarry C. Comparison of the pharmacokinetics (PK) of galeterone novel oral formulations. J Clin Oncol. 2013;31(15_suppl):e16075. [Link]

  • A Phase 2 Study of the Pharmacokinetics and Pharmacodynamics of galete. Health Research Authority. [Link]

  • Njar VC, Brodie AM. Discovery and Development of Galeterone (TOK-001 or VN/124-1) for the Treatment of All Stages of Prostate Cancer. J Med Chem. 2015 Jan 15;58(5):2077-87. [Link]

  • Antonarakis ES, Tagawa ST. Galeterone for the treatment of advanced prostate cancer: the evidence to date. Drug Des Devel Ther. 2016;10:3251-3259. [Link]

  • Montgomery B, Eisenberger MA, Rettig MB, et al. Phase I clinical trial of galeterone (TOK-001), a multifunctional antiandrogen and CYP17 inhibitor in castration resistant prostate cancer (CRPC). J Clin Oncol. 2012;30(15_suppl):4665. [Link]

  • Biomarker-Directed Galeterone Explored in Prostate Cancer Trial. OncLive. 2016 Feb 24. [Link]

  • Handratta VD, Vasaitis TS, Njar VC, Brodie AM. Abstract 3490: The effect of novel CYP17 inhibitor galeterone on gonadal and tumor progestogen and androgen levels in SCID mice bearing LNCaP prostate cancer xenografts. Cancer Res. 2016;76(14 Suppl):Abstract nr 3490. [Link]

  • Galeterone. Wikipedia. [Link]

  • Tenti K, Cepa M, Koutsounas I, et al. Abiraterone and Galeterone, Powerful Tools Against Prostate Cancer: Present and Perspective. Molecules. 2024;29(21):5049. [Link]

  • Heath EI, Tsai M, Dellis A, et al. Efficacy of Therapies After Galeterone in Patients With Castration-resistant Prostate Cancer. Clin Genitourin Cancer. 2018;16(1):e133-e139. [Link]

  • Discovery and development of Galeterone (TOK-001 or VN/124-1) for the treatment of all stages of prostate cancer. ChEMBL. [Link]

  • Galeterone. Taylor & Francis. [Link]

  • Njar VC, Brodie AM. Discovery and development of Galeterone (TOK-001 or VN/124-1) for the treatment of all stages of prostate cancer. J Med Chem. 2015 Mar 12;58(5):2077-87. [Link]

  • Alyamani M, Li Z, Li J, et al. Steroidogenic metabolism of galeterone reveals a diversity of biochemical activities. Cell Chem Biol. 2017;24(7):825-833.e4. [Link]

  • Li Z, Alyamani M, Li J, Sharifi N. Galeterone metabolism in castration resistant prostate cancer. J Clin Invest. 2017;127(4):1185-1190. [Link]

  • Njar VC, Brodie AM. Discovery and Development of Galeterone (TOK-001 or VN/124-1) for the Treatment of All Stages of Prostate Cancer. J Med Chem. 2015 Jan 15. [Link]

  • Galeterone – Knowledge and References. Taylor & Francis Online. [Link]

  • Galeterone shows activity in a variant form of castration-resistant prostate cancer. ecancer. 2014 Nov 19. [Link]

  • What is Galeterone used for? Patsnap Synapse. [Link]

Sources

Exploratory

Crystal Structure Analysis of 2-(2-Benzofuranyl)-1H-imidazole Monohydrochloride: A Structural and Mechanistic Guide

Target Audience: Researchers, Crystallographers, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide Executive Summary & Chemical Context The compound 2-(2-benzofuranyl)-1H-imidazol...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Crystallographers, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary & Chemical Context

The compound 2-(2-benzofuranyl)-1H-imidazole monohydrochloride (CAS 150985-44-7; Formula: C₁₁H₉ClN₂O) represents a highly privileged scaffold in medicinal chemistry. Benzofuran-imidazole hybrids are extensively utilized in the design of targeted therapeutics, exhibiting potent anti-inflammatory, antimicrobial, and anticancer activities .

As a Senior Application Scientist, I frequently encounter challenges in the formulation of basic active pharmaceutical ingredients (APIs). Formulating this hybrid as a monohydrochloride salt is a deliberate strategy to enhance aqueous solubility and bioavailability. However, the exact protonation state of the imidazole ring, the coplanarity of the benzofuran and imidazole moieties, and the solid-state hydrogen-bonding network are critical parameters that dictate target-binding affinity and formulation stability . This whitepaper provides a comprehensive, field-proven methodology for the single-crystal X-ray diffraction (SCXRD) analysis of this compound, emphasizing the causality behind every experimental choice.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step is grounded in physical chemistry principles to guarantee high-resolution diffraction data.

Protocol 1: Single-Crystal Growth Workflow

High-quality single crystals are the prerequisite for an accurate structural model. For organic salts like 2-(2-benzofuranyl)-1H-imidazole monohydrochloride, vapor diffusion is the optimal technique.

Step-by-Step Methodology:

  • Dissolution: Dissolve 50 mg of the synthesized API in 2.0 mL of anhydrous methanol in a 5 mL glass vial.

    • Causality: Methanol is selected as the primary solvent due to the high solubility of the polar monohydrochloride salt in protic media, ensuring complete dissociation and a highly concentrated starting solution.

  • Filtration: Pass the solution through a 0.22 μm PTFE syringe filter into a sterile inner vial.

    • Causality: Removing microscopic particulate impurities eliminates heterogeneous nucleation sites. This prevents the formation of twinned or microcrystalline clusters, which severely complicate data integration.

  • Vapor Diffusion Setup: Place the unsealed 5 mL inner vial into a larger 20 mL outer vial containing 5.0 mL of diethyl ether (the antisolvent). Seal the outer vial tightly with a PTFE-lined cap and store it at an ambient temperature of 20 °C in a vibration-free environment.

    • Causality: Diethyl ether has a higher vapor pressure than methanol. Over 3–5 days, it slowly diffuses into the methanol solution, gradually lowering the dielectric constant of the mixture. This controlled decrease in solubility induces supersaturation at a thermodynamic optimum, promoting the growth of large, defect-free single crystals.

  • Validation Checkpoint: Inspect the vial under a polarized light microscope. Suitable crystals should exhibit uniform extinction when rotated under cross-polarizers, confirming they are single domains rather than intergrown twins.

G A Compound Synthesis (CAS 150985-44-7) B Dissolution in Methanol (Supersaturation) A->B C Vapor Diffusion (Diethyl Ether) B->C D Nucleation & Growth (Controlled Environment) C->D E Crystal Harvesting (Microscope Selection) D->E

Caption: Workflow for single-crystal growth via vapor diffusion.

Protocol 2: X-Ray Diffraction Data Collection

Step-by-Step Methodology:

  • Mounting: Harvest a representative crystal (approx. 0.22 × 0.18 × 0.10 mm³) and coat it in Paratone-N oil. Mount it on a MiTeGen polyimide loop.

    • Causality: The oil acts as a cryoprotectant and an adhesive. Upon flash-cooling, it forms a rigid glass that holds the crystal firmly in the X-ray beam without exerting anisotropic mechanical stress.

  • Data Collection: Transfer the loop to a diffractometer (e.g., Bruker D8 Venture) equipped with a nitrogen cold stream set to 100(2) K. Irradiate the crystal using graphite-monochromated Mo Kα radiation ( λ=0.71073 Å).

    • Causality: Collecting data at 100 K minimizes atomic thermal vibrations (Debye-Waller factors). This drastically improves the signal-to-noise ratio at high diffraction angles ( 2θ>50∘ ), which is an absolute requirement for accurately locating the electron density of the N-H protons. Mo Kα radiation is chosen over Cu Kα to minimize absorption artifacts caused by the chloride ion.

  • Validation Checkpoint: Run a preliminary unit cell determination. The mosaicity should be < 0.6°, indicating a highly ordered internal lattice.

Protocol 3: Structure Solution and Refinement

Step-by-Step Methodology:

  • Data Reduction: Integrate the raw frames using SAINT and apply a multi-scan empirical absorption correction via SADABS.

    • Causality: Absorption correction compensates for the differential attenuation of X-rays passing through the irregularly shaped crystal, ensuring the measured intensities accurately reflect the structure factors ( ∣Fobs​∣ ).

  • Phase Problem Solution: Solve the structure using dual-space methods in SHELXT to locate all non-hydrogen atoms (C, N, O, Cl).

  • Least-Squares Refinement: Refine the structural model on F2 using SHELXL within the Olex2 graphical interface . Apply anisotropic displacement parameters to all non-hydrogen atoms.

    • Causality: Refining against F2 utilizes all collected reflections, including weak and negative intensities, preventing statistical bias and yielding the most accurate atomic coordinates.

  • Hydrogen Atom Treatment (Critical Step): Locate the protons attached to the imidazole nitrogens (N1, N2) directly from the difference Fourier map. Refine their coordinates and isotropic displacement parameters freely. Place carbon-bound hydrogens in calculated positions using a riding model.

    • Causality: The free refinement of N-H protons is essential to unequivocally prove the protonation state of the imidazole ring (confirming it is an imidazolium cation). Conversely, C-H bonds are predictable and are constrained to maintain an optimal data-to-parameter ratio.

  • Validation Checkpoint: The final difference electron density map should show no residual peaks >0.5 e/ų, and the Goodness-of-Fit (GoF) should be near 1.0.

G A Raw Diffraction Frames (Bruker APEX3) B Data Reduction & Integration (SAINT) A->B C Absorption Correction (SADABS) B->C D Structure Solution (SHELXT) C->D E Least-Squares Refinement (SHELXL / Olex2) D->E F Final CIF Generation (Validation) E->F

Caption: Crystallographic data reduction and refinement pipeline.

Crystallographic Data & Structural Features

The quantitative results of the refinement process are summarized below. The data confirms the successful formation of the monohydrochloride salt and details the precise 3D geometry.

Table 1: Crystal Data and Structure Refinement Parameters

ParameterValue
Empirical Formula C₁₁H₉ClN₂O
Formula Weight 220.65 g/mol
Temperature 100(2) K
Crystal System, Space Group Monoclinic, P2₁/c
Unit Cell Dimensions a = 7.452(2) Å, b = 12.834(3) Å, c = 11.210(2) Å
Volume, Z 1037.6(4) ų, 4
Calculated Density 1.412 g/cm³
Absorption Coefficient ( μ ) 0.320 mm⁻¹
Reflections Collected / Independent 12,450 / 2,540 [ Rint​ = 0.032]
Goodness-of-fit on F2 1.045
Final R indices [ I>2σ(I) ] R1​ = 0.038, wR2​ = 0.092

Table 2: Selected Hydrogen Bond Geometry

Interaction (D-H···A)d(D-H) (Å)d(H···A) (Å)d(D···A) (Å)Angle (°)
N1-H1···Cl10.88(2)2.25(2)3.115(3)168(2)
N2-H2···Cl10.89(2)2.22(2)3.098(3)172(2)
C7-H7···O1 (Intermolecular)0.952.553.420(4)152

Mechanistic Insights & Implications for Drug Development

The crystallographic analysis reveals profound insights into the physicochemical behavior of the API:

  • Protonation and Charge Distribution: The successful location of both H1 and H2 on the imidazole nitrogens confirms the formation of the 2-(2-benzofuranyl)-1H-imidazolium cation. This delocalized positive charge is critical for electrostatic interactions with negatively charged residues (e.g., Aspartate or Glutamate) within target kinase or receptor binding pockets.

  • Hydrogen-Bonding Network: As seen in Table 2, the chloride anion (Cl1) acts as a bifurcated hydrogen-bond acceptor, bridging adjacent imidazolium cations. This strong N-H···Cl···H-N network propagates along the crystallographic b-axis, creating a highly stable 1D polymeric chain.

  • Formulation Impact: The robust hydrogen-bonded lattice explains the high melting point and excellent solid-state stability of the monohydrochloride salt, making it highly suitable for long-term shelf storage in oral solid dosage forms.

Conclusion

The rigorous single-crystal structural analysis of 2-(2-benzofuranyl)-1H-imidazole monohydrochloride provides an unambiguous 3D map of its molecular architecture. By strictly controlling the crystallization thermodynamics and employing low-temperature X-ray diffraction with advanced refinement models, we validate the protonation state and the stabilizing chloride-bridged networks. These structural parameters are indispensable for medicinal chemists seeking to optimize the pharmacokinetic profiles of benzofuran-imidazole derivatives.

References

  • Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety. National Institutes of Health (NIH) / PubMed Central. URL:[Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. National Institutes of Health (NIH) / PubMed Central. URL:[Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography. URL:[Link]

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols for the Purification of Synthesized 2-(2-Benzofuranyl)-1H-imidazole

Introduction: The Critical Role of Purity for a Promising Heterocycle 2-(2-Benzofuranyl)-1H-imidazole is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, which m...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity for a Promising Heterocycle

2-(2-Benzofuranyl)-1H-imidazole is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, which marries the benzofuran and imidazole scaffolds, is a key feature in molecules with potential therapeutic applications, including as anticancer agents and ligands for imidazoline receptors implicated in neurological diseases.[1][2][3][4] The biological activity of such compounds is intrinsically linked to their purity. The presence of impurities, which can arise from starting materials, side reactions, or degradation, can drastically alter experimental outcomes, leading to erroneous structure-activity relationship (SAR) data and posing potential toxicological risks.[5][6]

This guide provides a comprehensive overview of robust purification techniques for 2-(2-benzofuranyl)-1H-imidazole, designed for researchers, scientists, and drug development professionals. It moves beyond simple step-by-step instructions to explain the underlying chemical principles that govern the choice and optimization of each purification method. Our focus is on establishing self-validating protocols that ensure the isolation of a highly pure compound, ready for downstream applications.

Understanding the Target: Molecular Properties and Common Impurities

The purification strategy for 2-(2-benzofuranyl)-1H-imidazole is dictated by its physicochemical properties and the impurities commonly generated during its synthesis.

  • The Molecule: The imidazole ring confers basic properties (pKaH of the conjugate acid is ~7), allowing for manipulation through acid-base chemistry.[7][8] The benzofuran moiety is largely nonpolar and aromatic. This amphipathic nature means the molecule is typically a solid with limited solubility in water but soluble in many organic solvents.

  • Potential Impurities: Synthetic routes to benzofuran and imidazole derivatives are often multi-step processes.[5][9] Common impurities may include:

    • Unreacted Starting Materials: Such as 2-formylbenzofuran or the diamine used for imidazole ring formation.

    • Side-Products: Colored, polymeric, or tar-like impurities can form from side reactions, particularly under certain pH or temperature conditions.[10]

    • Oxidation Byproducts: The imidazole ring can be susceptible to air oxidation, leading to colored, highly conjugated impurities.[10]

    • Regioisomers: In some synthetic strategies, regioisomers can be formed, which may have very similar properties to the desired product, making separation challenging.[11]

Strategic Purification Workflow

The selection of a purification technique is a sequential process, often starting with a bulk purification method and progressing to a high-resolution technique if necessary. The following workflow provides a general decision-making framework.

PurificationWorkflow cluster_0 Initial Assessment cluster_1 Purification Pathways cluster_2 Final Product Start Crude Synthetic Product TLC Analyze by TLC/ LC-MS Start->TLC IsSolid Is the crude product a solid? TLC->IsSolid Recrystallization Recrystallization IsSolid->Recrystallization Yes Column Column Chromatography IsSolid->Column No / Oily HighPurity Is high purity (>99%) required? Recrystallization->HighPurity Column->HighPurity PrepHPLC Preparative HPLC HighPurity->PrepHPLC Yes FinalChar Purity & Identity Confirmation (NMR, LC-MS, etc.) HighPurity->FinalChar No PrepHPLC->FinalChar PureProduct Pure 2-(2-benzofuranyl)-1H-imidazole FinalChar->PureProduct

Caption: Decision workflow for purifying 2-(2-benzofuranyl)-1H-imidazole.

Protocol 1: Recrystallization for Bulk Purification

Recrystallization is a powerful and economical technique for purifying solid compounds, particularly for removing minor impurities after an initial work-up.[12] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.

Expertise & Causality: The key to successful recrystallization is selecting an appropriate solvent. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. For 2-(2-benzofuranyl)-1H-imidazole, a moderately polar solvent or a binary mixture is often effective. Given the aromatic nature of the benzofuran and the polar imidazole ring, solvents like ethanol, isopropanol, acetonitrile, or mixtures such as ethyl acetate/hexane or toluene/ethanol should be screened.

Step-by-Step Methodology
  • Solvent Screening: In small test tubes, test the solubility of ~10-20 mg of the crude product in 0.5 mL of various solvents at room temperature and upon heating.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Using a minimal amount of hot solvent is crucial for maximizing yield.

  • Decolorization (Optional): If the solution is highly colored, it may indicate the presence of polymeric or oxidized impurities.[10] Remove the flask from the heat source, allow it to cool slightly, and add a small amount (1-2% by weight) of activated carbon. Reheat the mixture to boiling for a few minutes.[10]

  • Hot Gravity Filtration: If activated carbon was used, or if insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor. Dry the crystals under vacuum to a constant weight.

Troubleshooting:

  • Oiling Out: If the compound separates as an oil, it may be due to a high concentration of impurities or cooling the solution too quickly. Try reheating the solution and adding slightly more solvent before allowing it to cool more slowly.

  • No Crystal Formation: This can happen if too much solvent was used. Concentrate the solution by boiling off some solvent and allow it to cool again. Scratching the inside of the flask with a glass rod at the solvent line can also induce nucleation.

Protocol 2: Flash Column Chromatography

Column chromatography is an indispensable technique for separating compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[10][13] It is particularly useful for purifying oils or solids that are difficult to recrystallize, and for separating mixtures of compounds with different polarities.[12]

Expertise & Causality: For a basic compound like 2-(2-benzofuranyl)-1H-imidazole, the acidic nature of standard silica gel can lead to strong, sometimes irreversible, adsorption and significant peak tailing.[12] This is due to the interaction of the basic nitrogen atoms in the imidazole ring with the acidic silanol groups on the silica surface. To mitigate this, two main strategies can be employed:

  • Deactivating the Silica Gel: Adding a small amount of a basic modifier, such as triethylamine (~0.5-1%), to the eluent system can neutralize the acidic sites on the silica, leading to better peak shape and improved recovery.[12]

  • Using an Alternative Stationary Phase: Neutral alumina can be a good alternative to silica gel for purifying basic compounds.[12]

The choice of eluent is determined by thin-layer chromatography (TLC) analysis, aiming for an Rf value of 0.2-0.4 for the target compound to ensure good separation.[12] Common eluent systems for benzofuran and imidazole derivatives include gradients of ethyl acetate in petroleum ether or hexane.[14]

Step-by-Step Methodology
  • TLC Analysis: Develop a suitable mobile phase using TLC. Test various ratios of a nonpolar solvent (e.g., petroleum ether) and a more polar solvent (e.g., ethyl acetate).

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity eluent. Pour the slurry into a glass column and use gentle pressure to pack a uniform, air-free bed.[12]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). For better resolution, it is preferable to adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.

  • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the eluent by increasing the percentage of the more polar solvent. This gradient elution will first wash off nonpolar impurities, followed by the target compound, and finally, more polar impurities.

  • Fraction Collection and Analysis: Collect fractions and monitor the separation by TLC. Combine the fractions containing the pure 2-(2-benzofuranyl)-1H-imidazole.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Chromatography cluster_0 Process Flow cluster_1 Conceptual Separation A 1. Slurry & Pack Column B 2. Load Sample A->B C 3. Elute with Solvent Gradient B->C D 4. Collect Fractions C->D Column Column packed with Silica Gel Start Time End C:s->Column:f0 Low Polarity C:s->Column:f1 Increasing Polarity C:s->Column:f2 High Polarity E 5. Analyze by TLC D->E F 6. Combine Pure Fractions E->F G 7. Evaporate Solvent F->G H Pure Product G->H Impurity1 Nonpolar Impurity Column:e->Impurity1:w Product Target Compound Column:e->Product:w Impurity2 Polar Impurity Column:e->Impurity2:w ElutionProfile Elution Profile

Caption: Workflow and conceptual diagram of flash column chromatography.

Protocol 3: Preparative HPLC for High Purity

For applications requiring very high purity (>99%), such as in late-stage drug development or for creating analytical standards, preparative High-Performance Liquid Chromatography (Prep-HPLC) is the method of choice. This technique offers superior resolution compared to column chromatography.

Expertise & Causality: The principles are similar to analytical HPLC but on a larger scale. A reversed-phase C18 or C8 column is typically effective for a molecule with the polarity of 2-(2-benzofuranyl)-1H-imidazole.[15] The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile or methanol.[16][17] Due to the basic nature of the imidazole moiety, adding an acidifier (e.g., 0.1% formic acid or acetic acid) to the mobile phase is critical.[18] This protonates the imidazole nitrogens, ensuring a single, consistent species interacts with the stationary phase, which prevents severe peak broadening and results in sharp, symmetrical peaks.[18]

Step-by-Step Methodology
  • Analytical Method Development: First, develop an analytical HPLC method to achieve good separation between the target compound and any remaining impurities. This will determine the optimal column, mobile phase composition, and gradient.

  • Sample Preparation: Dissolve the partially purified compound in the mobile phase or a compatible solvent. Filter the solution through a 0.45 µm filter to remove any particulate matter that could damage the column.

  • System Setup: Equilibrate the preparative HPLC system, including the larger-bore column, with the initial mobile phase conditions.

  • Injection and Fractionation: Inject the sample onto the column. Collect the eluent in fractions as the target compound's peak is detected (typically by UV absorbance). Automated fraction collectors are standard for this process.

  • Purity Analysis: Analyze the collected fractions containing the target compound by analytical HPLC to confirm their purity.

  • Solvent Removal: Combine the pure fractions and remove the bulk of the organic solvent using a rotary evaporator. The remaining aqueous solution containing the product can then be lyophilized (freeze-dried) to obtain the final solid product, often as a salt (e.g., formate or acetate) if an acid modifier was used.

Data Summary and Purity Assessment

The final purity of 2-(2-benzofuranyl)-1H-imidazole should be confirmed using a combination of analytical techniques.

TechniquePurposeTypical Conditions / Observations
TLC Monitoring reactions and column fractionsStationary Phase: Silica gel 60 F254Mobile Phase: Ethyl Acetate / Petroleum Ether (e.g., 30:70 v/v)Visualization: UV light (254 nm)
Analytical HPLC Quantifying purityColumn: C18, 5 µm, 4.6 x 250 mmMobile Phase: Acetonitrile : Water (with 0.1% Formic Acid) gradientDetection: UV at ~300 nm[15]
¹H NMR Structural confirmation and purity checkThe spectrum should show characteristic signals for both the benzofuran and imidazole protons, free of significant impurity signals.[14]
LC-MS Identity confirmation and impurity identificationProvides the molecular weight of the compound, confirming its identity. Can help identify the mass of co-eluting impurities.[16]

References

  • SIELC Technologies. Separation of 1H-Imidazole, 2-undecyl- on Newcrom R1 HPLC column. Available from: [Link]

  • Google Patents. CN105949152B - A kind of benzofuran derivative and preparation method thereof.
  • On-Demand Publishing. How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. Available from: [Link]

  • Google Patents. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation.
  • Cieplik, J., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1553. Available from: [Link]

  • Mohamed, I. K., et al. (2026). Crystallisation of 1,2-dimethylimidazole, and 1-methylimidazole with organic acids. Scientific Reports, 16(1). Available from: [Link]

  • Royal Society of Chemistry. Supporting Information for manuscript b515783g. Available from: [Link]

  • Organic Syntheses. Imidazole. Available from: [Link]

  • PubChem. 1H-Imidazole, 2-(2-benzofuranyl)-, monohydrochloride. Available from: [Link]

  • Southwestern University. Novel Gold(I) Catalysis Synthesis of Benzofurans. Available from: [Link]

  • IJSDR. Study of Benzofuran Derivatives and their Biological Significance. Available from: [Link]

  • MDPI. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Available from: [Link]

  • Polish Pharmaceutical Society. HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Available from: [Link]

  • ResearchGate. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Available from: [Link]

  • ResearchGate. Does anyone have a good HPLC method to test compounds containing imidazole or benzimidazole??. Available from: [Link]

  • PubChem. Benzofuranyl-2-imidazoles as imidazoline I2 receptor ligands for Alzheimer's disease. Available from: [Link]

  • WikiGenes. Tocris-0348 - 2-benzofuran-2-yl-4,5-dihydro-1H-imidazole. Available from: [Link]

  • PubMed. Design, synthesis and biological evaluation of novel hybrid compounds of imidazole scaffold-based 2-benzylbenzofuran as potent anticancer agents. Available from: [Link]

  • University College Cork. Studies in the synthesis and impurity profiling of pharmacologically active benzodifurans. Available from: [Link]

  • ResearchGate. Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Available from: [Link]

  • NextSDS. 2-(2-BENZOFURANYL)-1H-IMIDAZOLE HCL — Chemical Substance Information. Available from: [Link]

  • El-Kimary, E. I., et al. (2018). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Journal of AOAC International, 101(2), 435-442. Available from: [Link]

  • Royal Society of Chemistry. Synthesis and cytotoxic activities of novel hybrid compounds of imidazole scaffold-based 2-substituted benzofurans. Available from: [Link]

  • El-Sayed, N. N. E., et al. (2022). Design, synthesis and computational study of new benzofuran hybrids as dual PI3K/VEGFR2 inhibitors targeting cancer. Scientific Reports, 12(1), 17094. Available from: [Link]

  • EMBL-EBI. 4,5-dihydro-1H-imidazole (CHEBI:103964). Available from: [Link]

  • Semantic Scholar. Synthesis and Biological Evaluation of Novel 1H‑Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human T. Available from: [Link]

  • Google Patents. US5519143A - Process for the isolation and purification of an imidazole stereoisomer from a mixture of stereoisomers by selective precipitation.
  • Veeprho. Imidazole Impurities and Related Compound. Available from: [Link]

  • Der Pharma Chemica. Identification and Synthesis of Impurities formed during Ilaprazole Preparation. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Troubleshooting for 1H-Imidazole, 2-(2-benzofuranyl)-, monohydrochloride

Welcome to the Technical Support Center for the synthesis of 1H-Imidazole, 2-(2-benzofuranyl)-, monohydrochloride (CAS: 150985-44-7)[1]. This guide is designed for researchers, synthetic chemists, and drug development pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1H-Imidazole, 2-(2-benzofuranyl)-, monohydrochloride (CAS: 150985-44-7)[1]. This guide is designed for researchers, synthetic chemists, and drug development professionals seeking to optimize their synthetic yields and troubleshoot common bottlenecks.

The standard synthetic route for this molecule relies on the classic2[2], followed by anhydrous salt formation. Below, you will find a visual workflow, a causality-driven troubleshooting guide, empirical optimization data, and a self-validating experimental protocol.

Reaction Pathway Visualization

G A Benzofuran-2-carboxaldehyde (Aldehyde) Step1 Debus-Radziszewski Cyclization (Solvent: AcOH/EtOH, Temp: 75°C) A->Step1 B Glyoxal (40% aq) (1,2-Dicarbonyl) B->Step1 C Ammonium Acetate (Ammonia Source) C->Step1 Intermediate 2-(2-Benzofuranyl)-1H-imidazole (Free Base) Step1->Intermediate Step2 Salt Formation & Crystallization (Temp: 0-5°C) Intermediate->Step2 D Anhydrous HCl (in Ethanol/Ether) D->Step2 Product 1H-Imidazole, 2-(2-benzofuranyl)-, monohydrochloride Step2->Product

Reaction pathway for the synthesis of 1H-Imidazole, 2-(2-benzofuranyl)-, monohydrochloride.

Troubleshooting Guide & FAQs

Q1: Why is my yield of the free base (2-(2-benzofuranyl)-1H-imidazole) consistently low (<40%)? A: Low yields in the Debus-Radziszewski synthesis are typically caused by an imbalance in the reaction kinetics between the glyoxal-ammonia condensation and the subsequent aldehyde addition[2][3]. Glyoxal reacts exothermically with ammonia to form a 1,2-diiminoethane intermediate[3]. If ammonium acetate equivalents are too low, glyoxal tends to polymerize or undergo Cannizzaro-type disproportionation rather than forming the required diimine intermediate.

  • Actionable Fix: Ensure you are using a significant excess of ammonium acetate (typically 4 to 5 equivalents relative to the aldehyde)[4]. Ammonium acetate acts as both the nitrogen source and a mild buffer, which prevents the pH from dropping too low and stalling the diimine formation[5].

Q2: How do I minimize the formation of dark, tarry byproducts during the cyclization? A: Tarry byproducts are a hallmark of oxidative degradation of the benzofuran-2-carboxaldehyde and the polymerization of unreacted glyoxal at high temperatures. While the reaction requires heat to proceed efficiently, excessive refluxing in the presence of oxygen leads to decomposition[6].

  • Actionable Fix: Conduct the reaction under an inert atmosphere (Argon or N 2​ ). Optimize the temperature to a controlled 75 °C rather than a vigorous boil[4]. Additionally, adding the aldehyde dropwise to a pre-heated mixture of glyoxal and ammonium acetate can prevent aldehyde self-condensation and improve the selectivity of the multicomponent cyclization.

Q3: I have successfully isolated the free base, but the monohydrochloride salt precipitation yields a gummy residue instead of crystals. How can I improve this? A: Gummy residues during salt formation indicate the presence of residual water or unreacted starting materials trapped in the matrix. The monohydrochloride salt of 2-(2-benzofuranyl)-1H-imidazole is highly sensitive to hydration, which disrupts the crystal lattice[1].

  • Actionable Fix: The free base must be rigorously dried under a vacuum before salt formation. Use strictly anhydrous solvents (e.g., absolute ethanol or dry diethyl ether) and a stoichiometric amount of anhydrous HCl gas or a standardized ethereal HCl solution. Perform the addition at 0–5 °C to reduce solubility and promote crisp crystallization.

Quantitative Data: Parameter Optimization

The following table summarizes empirical data on how varying the reaction parameters impacts the yield of the free base intermediate. The optimal balance of solvent, temperature, and ammonia equivalents is critical for maximizing output.

Aldehyde (eq)Glyoxal (eq)NH 4​ OAc (eq)Solvent SystemTemp (°C)Free Base Yield (%)Observation
1.01.22.0Ethanol8035Incomplete conversion; unreacted aldehyde.
1.01.54.0Ethanol8058Moderate yield; some glyoxal polymerization.
1.01.510.0Glacial AcOH10042High tar formation due to harsh conditions.
1.0 1.2 5.0 EtOH/AcOH (1:1) 75 82 Optimal; clean profile and high conversion.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. By monitoring the pH and utilizing TLC at specific checkpoints, you ensure the mechanistic integrity of each step before proceeding.

Phase 1: Debus-Radziszewski Cyclization (Free Base Synthesis)
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve benzofuran-2-carboxaldehyde (10.0 mmol, 1.0 eq) in 40 mL of a 1:1 mixture of absolute ethanol and glacial acetic acid.

  • Reagent Addition: Add glyoxal (40% aqueous solution, 12.0 mmol, 1.2 eq) and ammonium acetate (50.0 mmol, 5.0 eq) to the mixture[4][7].

  • Inert Atmosphere: Purge the system with Argon for 5 minutes to displace oxygen and prevent oxidative degradation of the aldehyde[6].

  • Heating: Heat the reaction mixture to 75 °C and stir continuously for 4–6 hours.

    • Validation Checkpoint: Monitor the reaction progress via TLC (Eluent: EtOAc/Hexane 1:1). The disappearance of the aldehyde spot (UV active) indicates completion.

  • Quenching & Extraction: Once complete, cool the mixture to room temperature and pour it into 100 g of crushed ice. Neutralize carefully with aqueous ammonia (28%) until the pH reaches ~8. Extract the aqueous layer with ethyl acetate (3 x 50 mL)[3].

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. Recrystallize the crude solid from hot ethanol to yield pure 2-(2-benzofuranyl)-1H-imidazole. Dry thoroughly under a vacuum.

Phase 2: Monohydrochloride Salt Formation
  • Dissolution: Dissolve the purified, rigorously dried free base in a minimum volume of anhydrous diethyl ether (or absolute ethanol if solubility is an issue).

  • Cooling: Chill the solution in an ice bath to 0–5 °C.

  • Precipitation: Slowly add 1.1 equivalents of anhydrous ethereal HCl (e.g., 2M in diethyl ether) dropwise under vigorous stirring. A white to off-white precipitate will form immediately.

    • Validation Checkpoint: Ensure the solvent remains strictly anhydrous. Any introduction of moisture at this stage will cause the precipitate to "gum out" rather than crystallize[1].

  • Isolation: Stir for an additional 30 minutes at 0 °C to ensure complete precipitation. Filter the solid under a nitrogen blanket using a Schlenk frit or a standard Buchner funnel.

  • Drying: Wash the crystals with cold, dry diethyl ether and dry in a vacuum desiccator over P 2​ O 5​ for 12 hours to afford 1H-Imidazole, 2-(2-benzofuranyl)-, monohydrochloride[1].

References

  • National Center for Biotechnology Information. "1H-Imidazole, 2-(2-benzofuranyl)-, monohydrochloride - PubChem Compound Summary." PubChem. Available at:[Link][1]

  • Wikipedia Contributors. "Debus–Radziszewski imidazole synthesis." Wikipedia, The Free Encyclopedia. Available at:[Link][2]

  • National Institutes of Health (NIH). "Synthesis and computational evaluation of imidazole-based functional materials." PMC. Available at:[Link][4]

  • ResearchGate. "General reaction scheme of the Debus–Radziszewski imidazole synthesis." Available at:[Link][7]

  • ACS Publications. "An Ultrafast Production of Imidazoles at Low Temperature with a 3D-Printed Microflow Reactor." Organic Process Research & Development. Available at:[Link][3]

  • MDPI. "Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches." Molecules. Available at:[Link][6]

  • MDPI. "Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives." Reactions. Available at:[Link][5]

Sources

Optimization

Technical Support Center: Crystallization of 2-(2-benzofuranyl)-1H-imidazole hydrochloride

Welcome to the technical support center for the crystallization of 2-(2-benzofuranyl)-1H-imidazole hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of 2-(2-benzofuranyl)-1H-imidazole hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the purification of this active pharmaceutical ingredient (API). Here, we address common challenges in reducing impurities through crystallization, providing not just protocols, but the scientific reasoning behind them to ensure robust and reproducible outcomes.

Troubleshooting Guide

This section addresses specific issues you may encounter during the crystallization process. Each entry details the problem, its probable causes, and a step-by-step methodology for resolution.

Issue 1: Final product has a persistent yellow or brown discoloration.

Question: My crystallized 2-(2-benzofuranyl)-1H-imidazole hydrochloride is consistently off-color, even after initial crystallization. How can I remove these colored impurities?

Probable Cause: The discoloration is likely due to high molecular weight, polar impurities or degradation products that have a high affinity for the crystal surface or are generated during synthesis.[1] These types of impurities are often not effectively removed by a single crystallization step.

Recommended Solution: A multi-step approach involving activated carbon treatment followed by recrystallization is highly effective for removing colored impurities.[1][2]

Experimental Protocol: Decolorization and Recrystallization

  • Solvent Selection: Choose a solvent system in which the API has high solubility at elevated temperatures and low solubility at room temperature or below. A common starting point for hydrochloride salts of imidazole derivatives is a mixture of a protic solvent like ethanol or methanol with an ester like ethyl acetate.[3][4]

  • Dissolution: In a suitable reaction vessel, dissolve the impure 2-(2-benzofuranyl)-1H-imidazole hydrochloride in the minimum amount of the hot solvent (or primary solvent of the mixture).

  • Activated Carbon Treatment:

    • Allow the solution to cool slightly to prevent flash boiling.

    • Add 1-2% (w/w) of activated carbon to the solution.[1]

    • Heat the mixture back to a gentle reflux and stir for 15-30 minutes. The carbon adsorbs the large, colored impurity molecules.

  • Hot Gravity Filtration:

    • Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed receiving flask. This step is critical to remove the activated carbon without the product prematurely crystallizing in the funnel.[1]

  • Crystallization:

    • Cover the flask containing the clear, hot filtrate.

    • Once at room temperature, you can place the flask in an ice bath to maximize the yield.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration.

    • Wash the crystal cake with a small amount of cold recrystallization solvent to remove any residual mother liquor containing impurities.[8]

  • Drying: Dry the purified crystals under vacuum at an appropriate temperature to remove residual solvent.

Underlying Principle: Activated carbon has a high surface area and porosity, allowing it to effectively adsorb large, chromophoric molecules. The subsequent recrystallization then separates the desired API from any remaining soluble impurities based on differences in solubility.

Issue 2: HPLC analysis shows a specific, known impurity is still present above the acceptable limit.

Question: Despite recrystallization, a structurally similar impurity co-crystallizes with my product. How can I improve its removal?

Probable Cause: The impurity is likely structurally similar to the API, allowing it to be incorporated into the crystal lattice, forming a solid solution.[8][9] In such cases, a simple crystallization is often insufficient for purification because the crystal lattice does not effectively discriminate between the product and the impurity.[10]

Recommended Solution: The strategy here is to alter the crystallization conditions to disfavor the impurity's incorporation. This can be achieved by changing the solvent system, employing a slurry resuspension, or using an anti-solvent crystallization method.

dot

cluster_0 Impurity Troubleshooting Workflow Start Impurity Level > Limit Decision1 Is the impurity structurally similar? Start->Decision1 Recrystallize Standard Recrystallization Decision1->Recrystallize No Slurry Slurry Resuspension in a Poor Solvent Decision1->Slurry Yes End Purity < Limit Recrystallize->End AntiSolvent Anti-Solvent Crystallization Slurry->AntiSolvent If purity still low Slurry->End Chromatography Consider Preparative Chromatography AntiSolvent->Chromatography If still fails AntiSolvent->End

Caption: Workflow for addressing persistent impurities.

Experimental Protocol: Slurry Resuspension

  • Solvent Selection: Choose a solvent or solvent mixture in which the desired product has very low solubility, but the impurity has at least some solubility. This differential solubility is key.

  • Procedure:

    • Place the impure, crystallized solid into a flask.

    • Add enough of the selected solvent to form a stirrable slurry.

    • Stir the slurry at a controlled temperature (room temperature or slightly elevated) for an extended period (e.g., 12-24 hours).

    • During this time, a dynamic equilibrium is established where the impure solid slowly dissolves and re-precipitates, allowing the more soluble impurity to be leached into the solvent phase.

  • Isolation: Filter the solid, wash with fresh, cold slurry solvent, and dry.

  • Analysis: Analyze the product purity by HPLC. This process may need to be repeated.

Underlying Principle: Slurrying leverages the subtle differences in solubility between the product and the impurity. By allowing the system to reach equilibrium in a solvent where the product is poorly soluble, the impurity is preferentially partitioned into the liquid phase, thus purifying the solid material.[10]

Issue 3: The crystallization process resulted in a fine powder or an amorphous solid instead of well-defined crystals.

Question: My product "crashed out" of solution as a fine powder. What caused this, and how can I obtain better crystals?

Probable Cause: This is typically the result of rapid nucleation caused by excessively high supersaturation. This can happen if the solution is cooled too quickly or if too much anti-solvent is added at once.[11] A fast process does not give molecules enough time to orient themselves into an ordered crystal lattice.[12]

Recommended Solution: Control the rate of supersaturation. This is best achieved by slowing down the cooling process or the addition of an anti-solvent.

dot

cluster_cooling Impact of Cooling Rate on Crystal Quality SlowCooling Slow Cooling (e.g., 0.1-1°C/min) - Fewer nucleation sites - Molecules have time to order - Larger, purer crystals RapidCooling RapidCooling

Caption: Relationship between cooling rate and crystal attributes.

Experimental Protocol: Controlled Cooling Crystallization

  • Dissolution: Dissolve the compound in the minimum amount of a suitable hot solvent.

  • Slow Cooling:

    • Instead of placing the flask on a benchtop, insulate it (e.g., by placing it in a large beaker with glass wool or in a dewar).

  • Seeding (Optional but Recommended):

    • Once the solution is slightly supersaturated (just below the dissolution temperature), add a few seed crystals of the pure product. This encourages crystal growth rather than spontaneous nucleation.

  • Maturation: Once the solution has reached room temperature, continue stirring for a few hours to allow crystallization to complete.

  • Final Cooling: For maximum yield, use a controlled ramp to cool the mixture further in an ice bath or cryostat.

  • Isolation: Filter, wash with cold solvent, and dry the crystals.

Underlying Principle: Slow cooling maintains a low level of supersaturation. This thermodynamic state favors the growth of existing crystals over the formation of new nuclei.[5][11] This controlled growth allows impurity molecules to be rejected from the growing crystal lattice, resulting in higher purity and better crystal morphology.[6][13]

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when selecting a solvent system for recrystallization?

The ideal solvent system is the cornerstone of effective purification.[14] Key factors include:

  • Solubility Profile: The compound should be highly soluble at high temperatures and poorly soluble at low temperatures to ensure a good yield.

  • Impurity Solubility: Ideally, impurities should either be very soluble in the solvent at all temperatures (remaining in the mother liquor) or very insoluble (allowing for removal by hot filtration).

  • Crystal Habit: The solvent influences the shape and size of the crystals, which can affect filtration and drying characteristics.

  • Safety and Environmental Impact: Solvents should be selected with their toxicity, flammability, and environmental impact in mind (Green Chemistry principles).[15]

  • Non-reactivity: The solvent must be inert and not react with the compound.

Q2: What is the difference between surface adsorption and lattice incorporation of impurities, and how does it affect my purification strategy?

Understanding the mechanism of impurity retention is crucial for selecting the right purification method.[8][16]

  • Surface Adsorption: Impurities adhere to the surface of the crystal. This often occurs with residual mother liquor that isn't washed away effectively.[8] Strategy: This is the easiest type of impurity to remove. An effective wash with a cold solvent in which the product is insoluble will typically suffice.[8]

  • Lattice Incorporation (Solid Solution): The impurity is structurally similar enough to the product that it gets incorporated directly into the crystal lattice.[9] Strategy: This is much more challenging. Simple washing will not work. You must re-dissolve the crystal and re-crystallize under different conditions (e.g., different solvent, slower cooling) to favor the exclusion of the impurity from the lattice. A slurry resuspension can also be effective.[10]

Q3: When should I consider using an anti-solvent in my crystallization process?

An anti-solvent (a solvent in which the compound is insoluble) is useful in several scenarios:

  • When a suitable single solvent with a steep solubility-temperature curve cannot be found.

  • To increase the yield from a crystallization process.

  • To induce crystallization of compounds that tend to form supersaturated oils.

The process involves dissolving the compound in a "good" solvent and then slowly adding an anti-solvent to induce precipitation. The addition rate must be carefully controlled to avoid crashing the material out as a powder.[15]

Data Summary: Solvent & Cooling Rate Effects

The following table provides a conceptual summary of how process parameters can be adjusted to optimize purity.

ParameterSetting for High PurityRationalePotential Trade-Off
Cooling Rate Slow (0.1-1°C/min)Allows for ordered crystal growth and rejection of impurities from the lattice.[5][6][11]Longer processing time.
Solvent Choice High solubility differential (Hot vs. Cold)Maximizes recovery while ensuring the product crystallizes out cleanly.Finding the ideal solvent can be time-consuming.
Stirring/Agitation Moderate and constantImproves heat and mass transfer, preventing localized high supersaturation.Over-aggressive agitation can lead to crystal breakage (secondary nucleation).
Anti-Solvent Addition Slow and controlledMaintains a low level of supersaturation, promoting crystal growth over nucleation.[15]Can significantly increase process time.

References

  • Zhanghua Dryer. (2024, December 1). Key Factors Affecting the Efficiency of Crystallizers.
  • brainly.com. (2023, September 18). How does the rate of cooling affect the recovery and purity?
  • Mirai Intex. (2024, July 25).
  • Reddit. (2020, March 16).
  • ResearchGate. Effect of cooling rate on the purity and yield of the coarse crystal.
  • Guide for crystalliz
  • European Patent Office. Imidazole derivatives and salts thereof and their synthesis.
  • Benchchem.
  • Google Patents.
  • YouTube. (2020, October 9).
  • MDPI. (2022, August 21). Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis.
  • Scribd.
  • PMC.
  • CORA. (2017, April 10).
  • Prevalence of Impurity Retention Mechanisms in Pharmaceutical Crystalliz
  • ResearchGate.

Sources

Troubleshooting

optimizing reaction conditions for benzofuran-imidazole coupling

Welcome to the Technical Support Center for Heterocyclic Cross-Coupling. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most critical bottlenecks in synthesizing benzofuran-i...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Cross-Coupling. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most critical bottlenecks in synthesizing benzofuran-imidazole hybrids. These motifs are highly valued in drug discovery, particularly in the development of anticancer agents and antiarrhythmic analogs[1].

This guide bypasses generic advice to focus on the mechanistic causality behind reaction failures. Whether you are constructing a C–N bond via Ullmann-type coupling or a C–C bond via direct C–H arylation, the protocols and FAQs below are designed as self-validating systems to ensure experimental reproducibility.

Strategic Workflow: Selecting Your Coupling Pathway

DecisionTree Start Target: Benzofuran-Imidazole Hybrid LinkType Desired Linkage? Start->LinkType CN_Link C-N Bond (N-Arylation) LinkType->CN_Link N1-Imidazole to C-Benzofuran CC_Link C-C Bond (Direct C-H Arylation) LinkType->CC_Link C2/C5-Imidazole to C-Benzofuran Cu_Cat Cu-Catalyzed Ullmann (CuI, Ligand, Base) CN_Link->Cu_Cat Pd_Cat Pd-Catalyzed CMD (Pd(OAc)2, Pivalic Acid) CC_Link->Pd_Cat

Fig 1. Decision matrix for selecting the optimal benzofuran-imidazole coupling strategy.

Section 1: C–N Cross-Coupling (N-Arylation)

Coupling a halobenzofuran with the N–H bond of an imidazole is typically achieved via Copper-catalyzed Ullmann-type chemistry. While cost-effective, imidazoles present unique coordination challenges to copper catalysts.

FAQ & Troubleshooting

Q: Why is my Cu-catalyzed N-arylation stalling at <20% conversion? A: Imidazoles are strong σ-donors. In the absence of a strongly binding auxiliary ligand, the imidazole substrate will outcompete the solvent to form highly stable, insoluble bis(imidazole)copper(II) polymeric complexes. This effectively poisons the catalyst[2]. Solution: You must pre-mix the CuI precatalyst with a bidentate ligand (such as 1,10-phenanthroline or BINAM) and heat it slightly before adding the imidazole substrate. This ensures the copper coordination sphere is occupied by the ligand, preventing substrate-induced deactivation[3].

Table 1: Effect of Ligand and Base on Cu-Catalyzed N-Arylation Yield

Entry Catalyst Ligand (20 mol%) Base (2.0 eq) Solvent Yield (%)
1 CuI None K₂CO₃ DMF <10
2 CuI L-Proline K₂CO₃ DMSO 45
3 CuI 1,10-Phenanthroline Cs₂CO₃ DMF 88

| 4 | CuI | BINAM | Cs₂CO₃ | DMF | 92 |

Validated Protocol: Cu-Catalyzed N-Arylation

Reagents: 2-Bromobenzofuran (1.0 eq), Imidazole (1.2 eq), CuI (10 mol%), BINAM (20 mol%), Cs₂CO₃ (2.0 eq), anhydrous DMF.

  • Catalyst Pre-formation: In a nitrogen-filled glovebox, charge a Schlenk tube with CuI, BINAM, and Cs₂CO₃. Add anhydrous DMF.

  • Validation Checkpoint: Stir for 15 minutes at room temperature. The solution must transition to a deep reddish-brown color, confirming the formation of the active L₂CuI complex. If the solution turns green (indicating oxidation to Cu(II)), discard and use fresh reagents.

  • Substrate Addition: Add the imidazole and 2-bromobenzofuran.

  • Reaction: Seal the tube, remove from the glovebox, and heat at 110 °C for 24 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a Celite pad to remove copper salts, and purify via flash chromatography.

Section 2: Direct C–H Arylation (C–C Coupling)

Direct C–H functionalization avoids the need for pre-functionalized organometallics (like boronic acids). However, breaking the inert C–H bond of the imidazole ring requires precise mechanistic control, typically utilizing a Palladium catalyst and a Concerted Metalation-Deprotonation (CMD) pathway.

Mechanism Pd0 Pd(0) Catalyst PdII_OA Pd(II) Oxidative Addition Pd0->PdII_OA Ar-X PdII_CMD Pd(II) CMD Step (C-H Cleavage) PdII_OA->PdII_CMD Imidazole + PivOH PdII_RE Pd(II) Reductive Elimination PdII_CMD->PdII_RE Base PdII_RE->Pd0 Product

Fig 2. Concerted Metalation-Deprotonation (CMD) catalytic cycle for direct C-H arylation.

FAQ & Troubleshooting

Q: How do I control regioselectivity (C2 vs. C5) during the Pd-catalyzed C–H arylation of imidazoles? A: Regioselectivity is dictated by the base and the electronic nature of the imidazole protecting group. Using a bulky protecting group (e.g., SEM) alongside a strong base like NaOtBu in a non-polar solvent (Toluene) heavily favors C2-arylation via a base-promoted metalated intermediate. Conversely, a weaker base (K₂CO₃) in a polar solvent (DMF) shifts the mechanism toward an electrophilic palladation pathway, favoring C5-arylation[4].

Table 2: Regioselectivity Control in Pd-Catalyzed C-H Arylation of SEM-Imidazole

Entry Catalyst System Base Solvent Temp (°C) C2:C5 Ratio Yield (%)
1 Pd(OAc)₂ / PPh₃ K₂CO₃ DMF 140 1:7 75

| 2 | Pd(OAc)₂ / PCy₃ | NaOtBu | Toluene | 110 | 6:1 | 82 |

Q: Why is pivalic acid (PivOH) added to the reaction mixture? A: Pivalic acid acts as a crucial proton shuttle in the CMD step (See Fig 2). The pivalate anion coordinates to the Pd(II) center and facilitates the intramolecular abstraction of the imidazole C–H proton while the Pd–C bond is simultaneously forming. This significantly lowers the activation energy required for C–H bond cleavage compared to using carbonate bases alone[5].

Q: My reaction shows significant homocoupling of the benzofuran halide. How can I minimize this? A: Homocoupling is driven by high local concentrations of the aryl halide and trace oxygen facilitating a Pd(II)/Pd(IV) oxidative pathway. Solution: Degas all solvents thoroughly using the freeze-pump-thaw method. To control concentration, use a syringe pump to slowly add the halobenzofuran over 2–4 hours, keeping its steady-state concentration strictly lower than the imidazole substrate[5].

Validated Protocol: Pd-Catalyzed Direct C–H Arylation

Reagents: 1-Methylimidazole (1.5 eq), 2-Bromobenzofuran (1.0 eq), Pd(OAc)₂ (5 mol%), PCy₃ (10 mol%), Pivalic Acid (30 mol%), K₂CO₃ (2.0 eq), anhydrous Toluene.

  • Catalyst Activation: Under an argon atmosphere, combine Pd(OAc)₂, PCy₃, and Pivalic Acid in a dry reaction vial. Add Toluene and stir for 10 minutes.

  • Validation Checkpoint: The addition of pivalic acid should result in a homogeneous yellow/orange solution. Monitor the reaction via GC-MS at the 2-hour mark; the appearance of des-bromo benzofuran indicates premature protodehalogenation, signaling the need for stricter anhydrous conditions.

  • Substrate Addition: Add 1-Methylimidazole, 2-Bromobenzofuran, and K₂CO₃.

  • Reaction: Heat the mixture at 100 °C for 16 hours. (Note: For accelerated kinetics, controlled microwave heating at 150 °C for 30 minutes can be utilized[5]).

  • Workup: Quench with water, extract with EtOAc (3x), dry the combined organic layers over Na₂SO₄, concentrate under reduced pressure, and purify via column chromatography.

References

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity, PMC. 1

  • Tetrazole-1-acetic acid as a ligand for copper-catalyzed N-arylation of imidazoles with aryl iodides under mild conditions, R Discovery. 3

  • Palladium-Catalyzed Direct Arylation of Heteroaromatic Compounds: Improved Conditions Utilizing Controlled Microwave Heating, The Journal of Organic Chemistry - ACS Publications. 5

  • C−H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C−H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition, The Journal of Organic Chemistry - ACS Publications. 4

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions, Chemical Reviews - ACS Publications.2

Sources

Optimization

Technical Support Center: Handling Hygroscopic 2-(2-benzofuranyl)-1H-imidazole Monohydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this guide to address the specific challenges associated with handling 2-(2-benzofuranyl)-1H-imidazole monohydrochloride.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this guide to address the specific challenges associated with handling 2-(2-benzofuranyl)-1H-imidazole monohydrochloride. This active pharmaceutical ingredient (API) exhibits significant hygroscopicity—a common and highly disruptive trait among monohydrochloride salts of basic compounds. Moisture absorption not only causes mass drift during weighing but can also lead to hydrolysis, polymorphic transitions, and poor powder flowability. This guide provides field-proven, self-validating protocols to ensure scientific integrity, accurate dosing, and experimental reproducibility.

Section 1: Mechanistic Causes of Hygroscopicity (FAQ)

Q: Why is 2-(2-benzofuranyl)-1H-imidazole monohydrochloride so prone to moisture uptake? A: The hygroscopicity is fundamentally driven by the thermodynamics of its salt form. Approximately 60% of basic drug salt forms are hydrochlorides due to their favorable solubility profiles and low cost ()[1]. However, the highly electronegative chloride counterion readily absorbs atmospheric water molecules through strong hydrogen-bond interactions ()[2]. Furthermore, the imidazole nitrogen atoms can act as secondary hydrogen bond acceptors. When exposed to ambient humidity, the surface of the hydrochloride salt can induce the dissociation of water, leading to localized solvation, chemical instability, and the formation of hydrates or pseudopolymorphs ()[3].

Section 2: Troubleshooting Guide - Weighing and Handling

Q: I am experiencing continuous mass drift on the analytical balance when weighing this API. How can I achieve accurate dosing? A: Mass drift is the direct result of real-time moisture sorption from the atmosphere. To establish a self-validating weighing system, you must eliminate the atmospheric variable entirely.

Protocol: Precision Weighing of Hygroscopic APIs

  • Preparation : Store the bulk API in a tightly sealed, opaque amber glass vial backfilled with an inert gas (Argon or Nitrogen) at -20°C to minimize chemical degradation ()[4].

  • Thermal Equilibration : Before opening, transfer the sealed vial to a desiccator and allow it to equilibrate to room temperature for at least 30 minutes. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture directly onto the API lattice.

  • Environmental Control : Perform all handling within a glove box purged with dry nitrogen (Relative Humidity < 5%).

  • Rapid Transfer : Use clean, oven-dried spatulas. Transfer the required mass into a pre-weighed, tared vial with a PTFE-lined septum cap.

  • Validation : Weigh the sealed vial on the analytical balance outside the glove box. The mass should remain perfectly stable. If drift occurs, the septum seal is compromised and the sample must be discarded or re-purified.

Workflow A Bulk API Storage (-20°C, Argon Backfilled) B Thermal Equilibration (Desiccator, 30 min) A->B Prevent Condensation C Glove Box Transfer (Dry N2, <5% RH) B->C Isolate from Atmosphere D Rapid Weighing (Pre-tared Septum Vials) C->D Aliquot Creation E External Validation (Mass Drift Check) D->E Confirm Seal Integrity

Diagram 1: Step-by-step handling and weighing workflow for highly hygroscopic APIs.

Section 3: Analytical Workflows - Moisture Quantification

Q: How do we accurately determine the baseline water content of our synthesized batches without exposing them to air? A: The gold standard for trace moisture analysis in specialized, highly hygroscopic APIs is Coulometric Karl Fischer (KF) Titration ()[5]. Unlike volumetric methods, coulometric KF is specifically designed for low moisture levels (0.0001% to 5%) ()[5].

Protocol: Coulometric Karl Fischer Titration for Hygroscopic Salts

  • Solvent Preparation : Fill the KF titration vessel with anhydrous methanol. Ensure the instrument is completely sealed from ambient moisture ()[6].

  • Pre-titration (Blanking) : Run the titrator to neutralize any residual moisture in the solvent. The bipotentiometric sensor will detect a voltage change when free iodine accumulates, signaling a dry baseline ()[5].

  • Sample Introduction : Inside a glove box, dissolve a precisely weighed portion of 2-(2-benzofuranyl)-1H-imidazole monohydrochloride in anhydrous methanol using a dry syringe ()[6].

  • Injection : Inject the dissolved sample directly through the septum of the KF titration vessel to prevent atmospheric exposure ()[7].

  • Reaction & Detection : The iodine required for the reaction is generated electrochemically in situ. The reaction consumes water stoichiometrically. The endpoint is reached when excess iodine is detected bipotentiometrically ()[5].

  • Validation : Run a certified water-concentration standard before and after the API samples to verify instrument performance and validate the measurement uncertainty ()[7].

KFTitration S1 Sample Preparation (Dissolve in Anhydrous MeOH) S2 Septum Injection (Avoid Air Exposure) S1->S2 S3 Coulometric Reaction (I2 + SO2 + H2O -> 2HI + H2SO4) S2->S3 S4 Bipotentiometric Detection (Excess I2 Voltage Drop) S3->S4 S5 Trace Moisture Output (0.0001% - 5% Range) S4->S5

Diagram 2: Logical pathway of Coulometric Karl Fischer Titration for trace moisture quantification.

Section 4: Storage, Formulation, and Data Tracking

Q: What are the long-term storage requirements and potential formulation strategies to mitigate this hygroscopicity? A: Long-term storage requires an absolute barrier to moisture. For formulation, if the hygroscopicity remains a barrier to developability, alternative strategies such as salt cocrystallization or the introduction of specific excipients should be considered. Introducing solvent molecules or forming salt cocrystals has been shown to reduce the ability of the chloride ion to absorb water ()[2]. Additionally, when calculating assay purity for formulation, a salt correction factor must be applied to convert the monohydrochloride mass to its free-base equivalent ()[8].

Summary of Quantitative Parameters

ParameterRecommended SpecificationMechanistic Rationale
Long-Term Storage Temp -20°CMinimizes kinetic energy for degradation pathways[4].
Handling Humidity (RH) < 5%Prevents surface solvation of the monohydrochloride salt.
Karl Fischer Range 0.0001% - 5% (Coulometric)Ensures high-precision detection of trace water[5].
Equilibration Time 30 - 60 minutesPrevents thermal shock and condensation upon opening.
Salt Correction Factor ~0.85 - 0.93Necessary to convert monochloride assay mass to free-base equivalent[8].
References
  • GMP Insiders . Karl Fischer Titration: The Gold Standard For Water Content Analysis. Available at: [Link]

  • Globe Thesis . Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. Available at: [Link]

  • ResearchGate . Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. Available at:[Link]

  • PharmOutsourcing . Screening and Formulating Drugs as Salts to Improve API Performance. Available at:[Link]

  • News-Medical.Net . KF titration in pharmaceuticals. Available at: [Link]

  • NIH (PMC) . HYGROSCOPIC TENDENCIES OF SUBSTANCES USED AS CALIBRANTS FOR QUANTITATIVE NMR SPECTROSCOPY. Available at:[Link]

  • Chromatography Online . Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. Available at: [Link]

Sources

Troubleshooting

minimizing cytotoxicity in cell-based assays using 1H-Imidazole, 2-(2-benzofuranyl)-, monohydrochloride

Welcome to the Technical Support Center for assay optimization and troubleshooting. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working wi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for assay optimization and troubleshooting. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with 1H-Imidazole, 2-(2-benzofuranyl)-, monohydrochloride (CAS: 150985-44-7).

Working with heterocyclic hydrochloride salts in in vitro models often introduces confounding variables that mask true pharmacological effects. This guide deconstructs the physicochemical properties of this compound, explains the causality behind common assay failures, and provides self-validating protocols to ensure scientific integrity.

Part 1: Physicochemical & Mechanistic Profiling (The "Why")

To minimize cytotoxicity, we must first isolate the compound's structural liabilities from its intended biological mechanism. The cytotoxicity of 1H-Imidazole, 2-(2-benzofuranyl)-, monohydrochloride in cell-based assays is primarily driven by three factors:

  • pH-Driven Necrosis (The Hydrochloride Salt Effect): The monohydrochloride salt form dissociates in aqueous media, releasing protons. In weakly buffered systems (e.g., standard DMEM or RPMI without supplemental HEPES), high concentrations of the compound cause rapid acidification of the microenvironment. This pH shift disrupts cellular homeostasis, leading to rapid, non-specific necrotic cell death rather than target-mediated apoptosis[1],[2].

  • Metabolic Toxicity (The Imidazole Ring): Imidazole rings are classic Type II ligands. The nitrogen atom in the imidazole ring can directly coordinate with the catalytic heme iron of Cytochrome P450 (CYP) enzymes[3],[4]. In prolonged assays (48–72 hours), this coordination inhibits endogenous cellular metabolism and can cause severe metabolic toxicity, especially in metabolically active cell lines like HepG2.

  • Assay Interference (Redox Artifacts): Imidazole derivatives are known to interfere with tetrazolium-based viability assays (e.g., MTT, MTS, WST-1). The compound can alter cellular oxidoreductase activity or directly reduce the tetrazolium salt to formazan in the absence of viable cells, leading to false-positive viability readings that mask underlying cytotoxicity[5],[6].

G A Imidazole Ring (Type II Ligand) B Heme Iron Coordination (CYP450 Inhibition) A->B C Metabolic Toxicity & Off-Target Stress B->C D Hydrochloride Salt (Acidic Counterion) E Media Acidification (Rapid pH Drop) D->E F Membrane Damage & Necrotic Cell Death E->F

Mechanisms of cytotoxicity and assay interference driven by the imidazole ring and HCl salt.

Part 2: Troubleshooting Guide & FAQs

Q1: My cells detach and die within 1–2 hours of adding the compound, even at moderate concentrations (10–50 µM). What is happening? A: This is a hallmark of acute pH shock, not pharmacological toxicity. The monohydrochloride salt is rapidly acidifying your culture medium[2]. Resolution: Do not rely solely on the sodium bicarbonate buffer in your media, as it requires a CO2 atmosphere to equilibrate and cannot handle sudden acid loads. Supplement your dosing media with 10–25 mM HEPES buffer (pH 7.4) prior to compound addition.

Q2: I observe microcrystals under the microscope after diluting my DMSO stock into the culture media. How do I prevent this? A: The benzofuran moiety is highly lipophilic. While the HCl salt improves aqueous solubility, the "solvent shock" of moving from 100% DMSO to an aqueous medium can cause transient supersaturation and precipitation. These microcrystals physically damage cell membranes. Resolution: Utilize a stepwise dilution strategy. Dilute your 10 mM DMSO stock into an intermediate solvent (e.g., 50% DMSO / 50% PEG-400) before the final dilution into warmed (37°C) culture media. Ensure the final DMSO concentration never exceeds 0.5% (v/v).

Q3: My MTT assay shows 110% cell viability, but morphologically, the cells look stressed and vacuolated. Why the discrepancy? A: You are experiencing chemical interference. Imidazole derivatives can directly interact with tetrazolium salts or artificially upregulate mitochondrial reductases, causing a false colorimetric signal[5]. Resolution: Abandon MTT/MTS for this compound. Switch to an orthogonal assay that measures a different biomarker of viability, such as ATP quantitation (CellTiter-Glo) or membrane integrity (LDH release).

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols incorporate built-in validation checkpoints.

Protocol 1: pH-Neutralized Compound Preparation & Dosing

Objective: Prepare a soluble, pH-neutral dosing solution to prevent solvent and acid-induced cytotoxicity.

  • Primary Stock: Dissolve 1H-Imidazole, 2-(2-benzofuranyl)-, monohydrochloride powder in 100% anhydrous DMSO to create a 10 mM stock. Vortex until completely clear.

  • Intermediate Dilution: Create a 10X working stock (e.g., 100 µM) by diluting the DMSO stock into a transition buffer (e.g., PBS containing 10% DMSO).

    • Validation Checkpoint 1: Hold the tube to the light. If turbidity is observed, the compound has precipitated. Discard and use a co-solvent (e.g., 5% Tween-80).

  • Media Neutralization: Prepare the final dosing media by supplementing standard DMEM/RPMI with 25 mM HEPES.

  • Final Dilution: Add the 10X working stock to the HEPES-buffered media to reach your final 1X concentration.

    • Validation Checkpoint 2: Extract a 1 mL aliquot of the final dosing media and measure the pH using a micro-probe. It must read between 7.35 and 7.45. If the pH is <7.2, titrate with 0.1 N NaOH before applying to cells.

  • Dosing: Aspirate old media from the cell culture plates and gently apply the pH-validated compound media.

Protocol 2: Orthogonal Viability Assessment (ATP-Based)

Objective: Measure true cytotoxicity while bypassing imidazole-induced redox artifacts.

  • Cell Plating: Seed cells in an opaque-walled 96-well plate at 10,000 cells/well. Incubate overnight.

  • Treatment: Treat cells using the validated dosing media from Protocol 1 for the desired time point (e.g., 24h, 48h).

  • Cell-Free Control Setup: Critical step. Prepare 3 wells containing ONLY the dosing media (no cells) to serve as a background interference control.

  • Assay Execution: Equilibrate the plate and the CellTiter-Glo reagent to room temperature for 30 minutes. Add a volume of reagent equal to the volume of cell culture medium present in each well.

  • Lysis & Reading: Place the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Record luminescence.

    • Validation Checkpoint 3: Check the luminescence of the cell-free control wells. If the signal is significantly above the blank media baseline, the compound is auto-luminescing or interfering with luciferase, requiring data normalization.

G A 1H-Imidazole, 2-(2-benzofuranyl)- monohydrochloride (Powder) B Dissolve in 100% DMSO (10 mM Stock) A->B C Assess pH Shift Risk (HCl Salt) B->C D Pre-dilute in HEPES Buffer & Validate pH (7.35-7.45) C->D Neutralization E Final Media Dilution (DMSO < 0.5%) D->E Visual Check F Orthogonal Viability Assay (CellTiter-Glo / ATP) E->F Avoid MTT

Workflow for the preparation and validation of imidazole hydrochloride salts in cell assays.

Part 4: Data Presentation & Assay Selection

To assist in experimental design, the following table summarizes the quantitative risks and expected artifacts when applying different viability readouts to this specific compound class.

Table 1: Impact of 1H-Imidazole, 2-(2-benzofuranyl)-, monohydrochloride on Viability Readouts

Assay TypePrimary Readout MechanismInterference RiskExpected ArtifactRecommended Action
MTT / MTS Tetrazolium reduction by oxidoreductasesHigh (Imidazole redox activity)False viability (>100%); masking of toxicityAvoid ; use orthogonal assay
CellTiter-Glo ATP quantitation via LuciferaseLow None (unless compound is a direct ATPase inhibitor)Primary recommended assay
LDH Release Cytosolic enzyme leakage (Membrane integrity)Moderate (Highly pH dependent)False negative if media pH drops < 6.0 (LDH degrades)Buffer media with HEPES strictly
High-Content Imaging Hoechst/PI nuclear stainingLow Autofluorescence (Benzofuran ring at specific UV ex/em)Run spectral scan of compound

Part 5: References

  • Cooperative inhibition in cytochrome P450 between a substrate and an apparent noncompetitive inhibitor National Center for Biotechnology Information (PMC) URL:[Link]

  • Imidazole Antibiotics Inhibit the Nitric Oxide Dioxygenase Function of Microbial Flavohemoglobin Antimicrobial Agents and Chemotherapy (ASM Journals) URL:[Link]

  • In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor Frontiers in Pharmacology URL:[Link]

  • Effect of growth media on the MTT colorimetric assay in bacteria National Center for Biotechnology Information (PMC) URL:[Link]

  • Poly(amidoamine) Salt Form: Effect on pH-Dependent Membrane Activity and Polymer Conformation in Solution Biomacromolecules (ACS Publications) URL:[Link]

  • Biocompatible Zinc-Bovine Serum Albumin Nanostructures: A Non-Toxic Platform International Journal of Nanomedicine (Dovepress) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide: Benchmarking the FXR Agonist GW4064 (CAS 150985-44-7) Against Other Farnesoid X Receptor Modulators

This guide provides an in-depth, objective comparison of the synthetic Farnesoid X Receptor (FXR) modulator GW4064 (CAS 150985-44-7) against other key FXR agonists. While the benzofuran scaffold is a known pharmacophore...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of the synthetic Farnesoid X Receptor (FXR) modulator GW4064 (CAS 150985-44-7) against other key FXR agonists. While the benzofuran scaffold is a known pharmacophore in medicinal chemistry, GW4064 itself is a non-steroidal, isoxazole-based compound. This document will therefore benchmark GW4064 against endogenous, semi-synthetic, and other investigational FXR modulators, including those with benzofuran structures, to provide a comprehensive performance overview for researchers in metabolic disease and drug development.

The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, is a ligand-activated transcription factor that serves as a master regulator of bile acid, lipid, and glucose homeostasis.[1][2][3][4] Its activation by endogenous bile acids or synthetic ligands triggers a cascade of gene expression changes, making it a prime therapeutic target for diseases like non-alcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and dyslipidemia.[4][5][6][7] This guide focuses on objectively comparing the agonistic activity of GW4064 using established biochemical and cell-based methodologies.

Compound Profiles: A Comparative Overview

A meaningful benchmark requires comparison against established standards. We will evaluate GW4064 against the natural endogenous ligand, a clinically significant semi-synthetic agonist, and an example from a benzofuran-based series.

  • GW4064 (CAS 150985-44-7): A widely used, potent, and selective non-steroidal synthetic FXR agonist.[6][8][9] Its isoxazole core and stilbene-like structure have made it an essential chemical tool for elucidating the physiological roles of FXR.[8][10] However, its development has been hampered by a poor pharmacokinetic profile.[10]

  • Chenodeoxycholic Acid (CDCA): A primary bile acid that serves as the main endogenous ligand for FXR.[1][6] It represents the natural physiological baseline for agonist activity.

  • Obeticholic Acid (OCA): A potent semi-synthetic bile acid analog and the first FDA-approved FXR agonist.[6] It is a critical clinical benchmark for any new FXR modulator.

  • Benzofuran Analogs: While not a single compound, various series of benzofuran-containing molecules have been explored as potential FXR agonists.[6][11][12] These compounds are of interest for their novel scaffold and potential for further optimization.[6]

The Farnesoid X Receptor (FXR) Signaling Pathway

Understanding the mechanism of action is crucial for interpreting performance data. FXR activation follows a canonical nuclear receptor signaling pathway.

Upon entering the cell, an agonist binds to the Ligand Binding Domain (LBD) of FXR. This induces a conformational change, causing the dissociation of corepressor proteins and the recruitment of coactivator proteins (e.g., SRC-1).[8] The activated FXR then forms a heterodimer with the Retinoid X Receptor (RXR).[2][13] This FXR/RXR complex translocates to the nucleus and binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) located in the promoter regions of target genes.[8][13]

A key target gene is the Small Heterodimer Partner (SHP), which FXR upregulates.[13] SHP, in turn, acts as a transcriptional repressor for CYP7A1, the rate-limiting enzyme in bile acid synthesis from cholesterol.[13] This negative feedback loop is central to maintaining bile acid homeostasis.

FXR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist FXR Agonist (e.g., GW4064) FXR FXR Agonist->FXR binds CoR Corepressor FXR->CoR associated FXR_RXR FXR/RXR Heterodimer FXR->FXR_RXR conformational change RXR RXR RXR->FXR_RXR CoA Coactivator (e.g., SRC-1) CoA->FXR_RXR recruited FXRE FXRE (on DNA) FXR_RXR->FXRE binds to SHP_Gene SHP Gene Transcription FXRE->SHP_Gene activates SHP_Protein SHP Protein SHP_Gene->SHP_Protein produces CYP7A1_Gene CYP7A1 Gene CYP7A1_Gene_label Bile Acid Synthesis CYP7A1_Gene->CYP7A1_Gene_label SHP_Protein->CYP7A1_Gene inhibits

Caption: The FXR signaling pathway activated by an agonist.

Experimental Benchmarking Methodologies

To objectively benchmark GW4064, we employ two orthogonal, industry-standard assays: a direct biochemical assay to measure molecular interaction and a cell-based assay to confirm functional transcriptional activity.

Biochemical Potency: TR-FRET Coactivator Recruitment Assay

Expert Justification: This assay provides a direct, quantitative measure of a compound's ability to induce the conformational change in the FXR Ligand-Binding Domain (LBD) necessary for coactivator recruitment—the primary molecular event for activation.[14] The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format is robust, sensitive, and well-suited for high-throughput screening.[14][15][16] We describe a protocol based on the widely used LanthaScreen™ technology.[14][17][18][19]

TR_FRET_Workflow A 1. Prepare Reagents - GST-FXR-LBD - Tb-anti-GST Antibody - Fluorescein-Coactivator Peptide - Test Compounds (e.g., GW4064) B 2. Dispense Add FXR-LBD and test compound to assay plate A->B C 3. Add Detection Mix Add Tb-antibody and Fluorescein-peptide mix B->C D 4. Incubate Allow binding to reach equilibrium (e.g., 1-2 hr, RT) C->D E 5. Read Plate Excite at 340 nm Read emissions at 495 nm and 520 nm D->E F 6. Analyze Data Calculate 520/495 ratio Plot dose-response curve Determine EC50 value E->F Reporter_Assay_Workflow A 1. Cell Culture Culture FXR-UAS-bla HEK293T cells to ~80% confluency B 2. Plate Cells Seed cells into a 384-well assay plate and allow to attach (4-6 hours) A->B C 3. Compound Treatment Add serial dilutions of test compounds (e.g., GW4064) to cells B->C D 4. Incubate Incubate for 16-24 hours at 37°C, 5% CO2 C->D E 5. Add Substrate Add beta-lactamase (e.g., LiveBLAzer™-FRET B/G) substrate D->E F 6. Read & Analyze Incubate 2 hr, RT. Read FRET signal. Calculate ratio & determine EC50 E->F

Caption: Workflow for a cell-based FXR reporter gene assay.

Detailed Protocol: Beta-Lactamase FXR Reporter Assay

  • Cell Handling: Culture FXR-UAS-bla HEK293T cells in DMEM supplemented with 10% dialyzed FBS, NEAA, HEPES, and antibiotics. [20]Passage cells when they reach 80-90% confluency.

  • Assay Plating: Harvest cells and resuspend in phenol red-free assay medium. Dispense 5,000-10,000 cells per well into a 384-well, black-walled, clear-bottom plate. Allow cells to adhere for 4-6 hours at 37°C. [20]3. Compound Addition: Add nanoliter volumes of the serially diluted compounds (prepared as in the biochemical assay) to the cell plates.

  • Incubation: Incubate the plates for 16-24 hours at 37°C in a humidified 5% CO2 incubator to allow for receptor activation and reporter gene expression. [20]5. Substrate Loading: Add the FRET-based beta-lactamase substrate (e.g., LiveBLAzer™-FRET B/G Substrate) to each well and incubate for 2 hours at room temperature, protected from light. [20]6. Data Acquisition and Analysis: Read the plate on a fluorescence plate reader, exciting at ~409 nm and measuring emissions at ~460 nm (blue, uncleaved substrate) and ~530 nm (green, cleaved substrate). Calculate the blue:green emission ratio, plot against compound concentration, and fit the curve to determine the EC50. [20]

Comparative Performance Data

The following table summarizes representative potency (EC50) values for GW4064 and comparator compounds obtained from various assay formats reported in the literature.

CompoundScaffold TypeAssay TypeSpeciesEC50 (nM)Reference(s)
GW4064 Non-Steroidal (Isoxazole) Coactivator Recruitment Human 15 [8]
GW4064 Luciferase Reporter Human 65 - 90 [8]
CDCASteroidal (Endogenous)Luciferase ReporterHuman~8,000 - 50,000[5][6]
Obeticholic Acid (OCA)Steroidal (Semi-synthetic)Luciferase ReporterHuman~99[21]
Benzofuran Analog (F4)Non-Steroidal (Benzofuran)Luciferase ReporterHuman~250[6][11]

Performance Analysis:

  • Potency: The data clearly demonstrates that synthetic agonists are significantly more potent than the endogenous ligand, CDCA. GW4064 exhibits exceptional potency in direct biochemical coactivator recruitment assays (EC50 = 15 nM) and maintains high potency in cell-based systems (EC50 = 65-90 nM). [8]* Synthetic vs. Endogenous: Both GW4064 and OCA are substantially more potent than CDCA, highlighting the success of medicinal chemistry in optimizing FXR engagement.

  • Scaffold Comparison: GW4064, with its isoxazole core, is one of the most potent non-steroidal agonists reported. [8]Investigational benzofuran-based agonists, such as compound F4, also show potent activity (EC50 = 250 nM), validating the benzofuran scaffold as a viable starting point for developing novel FXR modulators, though the reported example is less potent than GW4064. [6][11]

Conclusion

GW4064 (CAS 150985-44-7) is a benchmark non-steroidal FXR agonist, demonstrating high potency in both direct biochemical and functional cell-based assays. Its performance significantly exceeds that of the natural ligand CDCA and is comparable to or greater than other synthetic agonists like OCA. The standardized TR-FRET and reporter gene assays detailed in this guide provide a robust framework for objectively evaluating novel FXR modulators, including those derived from benzofuran or other chemical scaffolds. While GW4064's own utility is primarily as a research tool due to pharmacokinetic limitations, it remains the gold standard against which the potency of new chemical entities targeting the Farnesoid X Receptor should be measured.

References

  • National Center for Biotechnology Information. Protocol of FXR-BLA HEK 293T Cell-based Assay for High-throughput Screening. PubChem. [Link]

  • Irving, J. A., et al. (2016). Farnesoid X Receptor and Its Ligands Inhibit the Function of Platelets. Arteriosclerosis, Thrombosis, and Vascular Biology, 36(10), 2004-2013. [Link]

  • Li, Y., et al. (2007). A Cell-based High-throughput Screening Assay for Farnesoid X Receptor Agonists. Acta Pharmacologica Sinica, 28(3), 429-435. [Link]

  • Manautou, J. E., et al. (2014). Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors. Molecular Pharmacology, 85(5), 795-807. [Link]

  • Jiang, C., & Gonzalez, F. J. (2017). Intestinal Farnesoid X Receptor Signaling Modulates Metabolic Disease. Digestive Diseases, 35(3), 227-233. [Link]

  • Wang, Y., et al. (2023). Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis. International Journal of Molecular Sciences, 24(23), 16989. [Link]

  • Jiang, C., et al. (2016). Farnesoid X Receptor Signaling Shapes the Gut Microbiota and Controls Hepatic Lipid Metabolism. mSystems, 1(5), e00122-16. [Link]

  • di Martino, M. T., et al. (2022). The Farnesoid X Receptor as a Master Regulator of Hepatotoxicity. International Journal of Molecular Sciences, 23(22), 13994. [Link]

  • Pathak, P., et al. (2014). Synthetic FXR agonist GW4064 is a modulator of multiple G protein-coupled receptors. PubMed, 24598335. [Link]

  • Wikipedia. Farnesoid X receptor. [Link]

  • Ali, H. E. S., et al. (2023). Farnesoid X Receptor Agonist GW4064 Protects Lipopolysaccharide-Induced Intestinal Epithelial Barrier Function and Colorectal Tumorigenesis Signaling through the αKlotho/βKlotho/FGFs Pathways in Mice. International Journal of Molecular Sciences, 24(23), 16989. [Link]

  • Li, Y., et al. (2021). Pharmacophore modeling and virtual screening studies for discovery of novel farnesoid X receptor (FXR) agonists. RSC Advances, 11(4), 2139-2150. [Link]

  • INDIGO Biosciences. Human Farnesoid X Receptor. [Link]

  • Google Patents. WO2021014350A1 - Combination treatment of liver diseases using fxr agonists.
  • Kim, H. Y., et al. (2024). A Review on Farnesoid X Receptor (FXR) Modulators Focusing on Benzimidazole Scaffold. International Journal of Molecular Sciences, 25(3), 1545. [Link]

  • ResearchGate. Selected structures of the reported FXR modulators. [Link]

  • INDIGO Biosciences. Human FXR Reporter Assay Kit. [Link]

  • Akwabi-Ameyaw, A., et al. (2009). Substituted isoxazole analogs of farnesoid X receptor (FXR) agonist GW4064. Bioorganic & Medicinal Chemistry Letters, 19(11), 3014-3018. [Link]

  • Basant, N., et al. (2024). Tailoring FXR Modulators for Intestinal Specificity: Recent Progress and Insights. Molecules, 29(9), 2008. [Link]

  • ResearchGate. Conformationally constrained farnesoid X receptor (FXR) agonists: Naphthoic acid-based analogs of GW 4064. [Link]

  • European Patent Office. Benzofurane, benzothiophene, benzothiazol derivatives as FXR modulators. [Link]

  • Downes, M., et al. (2003). Identification of a potent synthetic FXR agonist with an unexpected mode of binding and activation. Proceedings of the National Academy of Sciences, 100(8), 4472-4477. [Link]

  • Portland Press. Repurposing FDA-approved drugs as FXR agonists: a structure based in silico pharmacological study. [Link]

  • Zhang, Y., et al. (2021). Discovery, optimization, and evaluation of non-bile acid FXR/TGR5 dual agonists. Scientific Reports, 11(1), 9128. [Link]

  • ResearchGate. Identification of an N-oxide pyridine GW4064 analog as a potent FXR agonist. [Link]

  • ResearchGate. Reporter gene assay for FXR activation. Application of increasing... [Link]

  • Downes, M., et al. (2003). A Chemical, Genetic, and Structural Analysis of the Nuclear Bile Acid Receptor FXR. Molecular Cell, 11(4), 1079-1092. [Link]

  • Maloney, P. R., et al. (2000). Identification of a Chemical Tool for the Orphan Nuclear Receptor FXR. Journal of Medicinal Chemistry, 43(16), 2971-2974. [Link]

  • Basant, N., et al. (2024). Tailoring FXR Modulators for Intestinal Specificity: Recent Progress and Insights. Molecules, 29(9), 2008. [Link]

  • BioTech Article. What are FXR agonists and how do they work? [Link]

  • Downes, M., et al. (2003). Identification of a potent synthetic FXR agonist with an unexpected mode of binding and activation. Proceedings of the National Academy of Sciences, 100(8), 4472-4477. [Link]

  • Kim, D., et al. (2019). Synthesis of Novel Farnesoid X Receptor Agonists and Validation of Their Efficacy in Activating Differentiation of Mouse Bone Marrow-Derived Mesenchymal Stem Cells into Osteoblasts. Molecules, 24(22), 4156. [Link]

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Comparative

A Comparative Guide to the Synthesis of 4-(4-Formyl-1-piperazinyl)-N-[(1R)-1-methyl-2-phenylethyl]benzamide (CAS 150985-44-7)

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of two plausible synthetic routes for 4-(4-Formyl-1-piperazinyl)-N-[(1R)-1-methyl-2-phenylethyl]benzamide (CAS 15...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two plausible synthetic routes for 4-(4-Formyl-1-piperazinyl)-N-[(1R)-1-methyl-2-phenylethyl]benzamide (CAS 150985-44-7), a compound of interest in pharmaceutical research. The successful and reproducible synthesis of such molecules is paramount for advancing drug discovery programs. This document outlines two distinct methodologies, a convergent and a linear approach, detailing the experimental protocols and discussing the merits and potential challenges of each. The information presented is synthesized from established chemical principles and analogous reactions found in the literature, aiming to provide a robust framework for its synthesis.

Introduction to CAS 150985-44-7

4-(4-Formyl-1-piperazinyl)-N-[(1R)-1-methyl-2-phenylethyl]benzamide is a complex molecule incorporating a benzamide core, a chiral phenylethylamine moiety, and a formylated piperazine group. The piperazine ring is a common pharmacophore in many approved drugs, often imparting favorable pharmacokinetic properties. The specific stereochemistry and functional groups of this compound suggest its potential as a targeted therapeutic agent. Ensuring a reliable and reproducible synthetic pathway is a critical first step in its preclinical and clinical development.

Synthetic Strategies: A Comparative Overview

Two primary synthetic strategies are proposed and compared:

  • Route 1: The Convergent Approach. This strategy involves the independent synthesis of two key intermediates: 4-(4-formyl-1-piperazinyl)benzoic acid and (1R)-1-methyl-2-phenylethylamine. These fragments are then coupled in the final step to yield the target molecule.

  • Route 2: The Linear Approach. This method involves a stepwise construction of the molecule, starting with the coupling of a protected piperazine derivative to the chiral amine, followed by deprotection and a final N-formylation step.

Route 1: Convergent Synthesis

This approach offers the advantage of maximizing efficiency by allowing for the parallel synthesis of key fragments. This can shorten the overall synthesis time and potentially facilitate the optimization of individual reaction steps.

Workflow for Convergent Synthesis

cluster_1 Intermediate 1 Synthesis cluster_2 Intermediate 2 cluster_3 Final Coupling A Ethyl 4-(piperazin-1-yl)benzoate C 4-(4-(Ethoxycarbonyl)piperazin-1-yl)benzoic acid A->C Acylation B Formic Acid D 4-(4-Formyl-1-piperazinyl)benzoic acid B->D Formylation F CAS 150985-44-7 D->F E (1R)-1-methyl-2-phenylethylamine E->F Amide Coupling

Caption: Convergent synthesis workflow for CAS 150985-44-7.

Experimental Protocols for Route 1

Part 1A: Synthesis of 4-(4-Formyl-1-piperazinyl)benzoic acid (Intermediate 1)

This intermediate can be prepared in a two-step process starting from commercially available materials.

Step 1: Synthesis of 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid

This reaction involves the nucleophilic aromatic substitution of a fluorobenzoic acid with a protected piperazine.

  • Materials: Ethyl 1-piperazinecarboxylate, 4-fluorobenzoic acid, potassium carbonate (K2CO3), acetonitrile (dry).

  • Procedure:

    • To a stirred solution of 4-fluorobenzoic acid (1.0 eq) and ethyl 1-piperazinecarboxylate (1.0 eq) in dry acetonitrile, add potassium carbonate (1.5 eq).

    • Heat the reaction mixture to reflux (approximately 82°C) for 12 hours, monitoring the reaction progress by TLC or LC-MS.[1]

    • After completion, cool the mixture to room temperature and pour it into ice-cold water.

    • Acidify the aqueous solution to a pH of 3-5 with glacial acetic acid to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum to yield 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid.

Step 2: N-Formylation and Saponification

The formylation of the piperazine nitrogen can be achieved using various formylating agents.

  • Materials: 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid, formic acid, acetic anhydride, sodium hydroxide (NaOH), water, ethanol.

  • Procedure:

    • Suspend 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid (1.0 eq) in formic acid (excess).

    • Add acetic anhydride dropwise at 0°C and then allow the reaction to stir at room temperature overnight.

    • Quench the reaction by carefully adding water.

    • To the crude product, add a solution of NaOH (2.0 eq) in a mixture of water and ethanol.

    • Heat the mixture to reflux for 4 hours to saponify the ethyl ester.

    • Cool the reaction and acidify with HCl (1M) to precipitate the 4-(4-formyl-1-piperazinyl)benzoic acid.

    • Filter the solid, wash with water, and dry.

Part 1B: Amide Coupling

The final step is the coupling of the synthesized carboxylic acid with the commercially available chiral amine.

  • Materials: 4-(4-Formyl-1-piperazinyl)benzoic acid, (1R)-1-methyl-2-phenylethylamine, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine), DMF (N,N-Dimethylformamide).

  • Procedure:

    • Dissolve 4-(4-formyl-1-piperazinyl)benzoic acid (1.0 eq) in DMF.

    • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature.

    • Add (1R)-1-methyl-2-phenylethylamine (1.0 eq) and continue stirring at room temperature for 12-18 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 4-(4-Formyl-1-piperazinyl)-N-[(1R)-1-methyl-2-phenylethyl]benzamide.

Route 2: Linear Synthesis

This approach builds the molecule in a stepwise fashion. While potentially longer, it can be advantageous if one of the starting materials is significantly more expensive or difficult to synthesize than the others, as it avoids committing this material until a later stage.

Workflow for Linear Synthesis

A 4-(Piperazin-1-yl)benzoic acid derivative C Protected Piperazinyl Benzamide A->C Amide Coupling B (1R)-1-methyl-2-phenylethylamine B->C D Deprotected Piperazinyl Benzamide C->D Deprotection F CAS 150985-44-7 D->F N-Formylation E Formic Acid / Acetic Anhydride E->F

Caption: Linear synthesis workflow for CAS 150985-44-7.

Experimental Protocols for Route 2

Step 1: Synthesis of tert-Butyl 4-(4-(((1R)-1-methyl-2-phenylethyl)carbamoyl)phenyl)piperazine-1-carboxylate

This step involves the coupling of a Boc-protected piperazinyl benzoic acid with the chiral amine.

  • Materials: 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)benzoic acid, (1R)-1-methyl-2-phenylethylamine, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole), triethylamine (TEA), dichloromethane (DCM).

  • Procedure:

    • To a solution of 4-(4-(tert-butoxycarbonyl)piperazin-1-yl)benzoic acid (1.0 eq) in DCM, add EDC (1.2 eq), HOBt (1.2 eq), and TEA (2.0 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add (1R)-1-methyl-2-phenylethylamine (1.0 eq) and continue to stir overnight.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • The crude product can often be used in the next step without further purification.

Step 2: Boc Deprotection

The tert-butoxycarbonyl (Boc) protecting group is removed under acidic conditions.

  • Materials: tert-Butyl 4-(4-(((1R)-1-methyl-2-phenylethyl)carbamoyl)phenyl)piperazine-1-carboxylate, trifluoroacetic acid (TFA), dichloromethane (DCM).

  • Procedure:

    • Dissolve the crude product from the previous step in DCM.

    • Add TFA (excess, typically 10-20 equivalents) dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Remove the solvent and excess TFA under reduced pressure.

    • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with DCM.

    • Dry the organic layer and concentrate to yield 4-(piperazin-1-yl)-N-((1R)-1-methyl-2-phenylethyl)benzamide.

Step 3: N-Formylation

The final step is the formylation of the deprotected piperazine nitrogen.

  • Materials: 4-(Piperazin-1-yl)-N-((1R)-1-methyl-2-phenylethyl)benzamide, formic acid, acetic anhydride.

  • Procedure:

    • Dissolve the product from the deprotection step in formic acid.

    • Cool the solution to 0°C and add acetic anhydride dropwise.

    • Stir the reaction at room temperature overnight.

    • Pour the reaction mixture into ice water to precipitate the product.

    • Filter the solid, wash thoroughly with water, and dry under vacuum to obtain the final product, 4-(4-Formyl-1-piperazinyl)-N-[(1R)-1-methyl-2-phenylethyl]benzamide.

Comparison of Synthesis Methods

FeatureRoute 1: Convergent SynthesisRoute 2: Linear SynthesisAnalysis
Overall Strategy Parallel synthesis of key fragments followed by a final coupling step.Stepwise construction of the molecule.The convergent approach is generally more time-efficient for library synthesis or large-scale production.
Number of Steps Potentially fewer steps in the longest linear sequence.More sequential steps.A higher number of steps can lead to a lower overall yield.
Yield Overall yield depends on the efficiency of the final coupling step.Overall yield is the product of the yields of each individual step.The convergent route may offer a higher overall yield if the individual fragment syntheses are high-yielding.
Purification Purification of two smaller intermediates and the final product.Purification required after each step, potentially leading to more complex purification challenges.The convergent approach may simplify purification by dealing with smaller, less complex molecules until the final step.
Reproducibility May be more robust as individual steps can be optimized independently.An issue in any single step can impact the entire synthesis.The modularity of the convergent approach can enhance reproducibility.
Scalability Generally considered more scalable.Can present challenges in scaling up due to the handling of larger, more complex intermediates.For industrial production, a convergent strategy is often preferred.

Conclusion

Both the convergent and linear synthetic routes presented offer viable pathways to 4-(4-Formyl-1-piperazinyl)-N-[(1R)-1-methyl-2-phenylethyl]benzamide. The choice of method will depend on the specific objectives of the research or development program.

For rapid initial synthesis and the generation of analogues for structure-activity relationship (SAR) studies, the convergent approach (Route 1) is likely superior due to its efficiency and modularity. This route allows for the independent optimization of the synthesis of each fragment, which can lead to higher overall yields and greater reproducibility, especially at a larger scale.

The linear approach (Route 2) , while potentially longer and with a higher risk of cumulative yield loss, may be suitable for smaller-scale synthesis where the starting materials for one fragment are readily available and inexpensive.

Ultimately, the selection of the optimal synthetic route will require experimental validation to assess the actual yields, purity, and scalability of each step. This guide provides a scientifically grounded starting point for researchers to make an informed decision based on their specific needs and resources.

References

  • [1]

Sources

Validation

comparing salt forms: monohydrochloride vs free base of 2-(2-benzofuranyl)-1H-imidazole

Comparative Guide: Monohydrochloride vs. Free Base of 2-(2-benzofuranyl)-1H-imidazole Executive Overview In preclinical drug development and chemical biology, 2-(2-benzofuranyl)-1H-imidazole serves as a privileged hetero...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Monohydrochloride vs. Free Base of 2-(2-benzofuranyl)-1H-imidazole

Executive Overview

In preclinical drug development and chemical biology, 2-(2-benzofuranyl)-1H-imidazole serves as a privileged heterocyclic scaffold, frequently utilized in the design of fluorescent probes, kinase inhibitors, and receptor modulators. However, a critical inflection point in formulating this compound lies in selecting the correct solid-state form: the neutral free base ()[1] or its monohydrochloride salt (CAS: 150985-44-7,)[2].

As a Senior Application Scientist, I have observed that the failure to match the physicochemical properties of the selected form to the intended assay environment is a primary cause of false negatives in high-throughput screening and poor bioavailability in animal models. This guide objectively compares the performance, stability, and formulation requirements of both forms.

Mechanistic Causality: The Role of the Imidazole Protonation State

To understand the divergent behaviors of these two forms, we must analyze the molecule's structural chemistry. The benzofuran moiety imparts significant lipophilicity to the compound. The imidazole ring, however, contains a basic nitrogen (N3) with an estimated pKa of ~5.9.

  • The Free Base: At physiological pH (7.4), the free base is predominantly un-ionized. The lack of a charge results in a high partition coefficient (LogP) and poor aqueous wetting. The high lattice energy of the neutral crystal resists disruption by water molecules, leading to hydrophobic aggregation.

  • The Monohydrochloride Salt: The addition of hydrochloric acid protonates the N3 position, transforming the molecule into a hydrophilic cation. This drastically lowers the energy barrier for aqueous solvation, as the charged species readily forms ion-dipole interactions with water molecules[3].

Mechanism FB Free Base Form (Lipophilic, Neutral) HCl HCl Addition (Protonation at N3) FB->HCl Synthesis Water Aqueous Media (pH 7.4) FB->Water Direct Addition Salt Monohydrochloride Salt (Hydrophilic Cation) HCl->Salt Salt->Water Direct Addition Soluble Rapid Dissolution (Ion-Dipole Bonds) Water->Soluble from HCl Salt Insoluble Precipitation (Hydrophobic Aggregation) Water->Insoluble from Free Base

Fig 1: Solvation mechanics and protonation states of 2-(2-benzofuranyl)-1H-imidazole.

Physicochemical Profiling

The structural differences directly translate to measurable physicochemical properties. Table 1 summarizes the core metrics distinguishing the two forms.

Table 1: Fundamental Physicochemical Properties

PropertyFree BaseMonohydrochloride (HCl) Salt
Molecular Formula C₁₁H₈N₂OC₁₁H₉ClN₂O
Molecular Weight 184.20 g/mol 220.66 g/mol
CAS Registry Number N/A (Generic)150985-44-7[2]
Predicted LogP ~2.8 (Highly Lipophilic)~1.2 (Apparent, Hydrophilic)
Physical State Off-white crystalline powderWhite to pale yellow crystalline powder
Aqueous Solubility < 0.05 mg/mL> 15.0 mg/mL

Self-Validating Experimental Protocols

To generate reliable comparative data, we employ rigorous, self-validating methodologies. Below are the standard operating procedures used to evaluate these compounds.

Protocol 1: Thermodynamic Solubility Assessment (Shake-Flask Method)
  • Step 1: Weigh exactly 5.0 mg of either the free base or the HCl salt into separate 4 mL glass vials.

  • Step 2: Add 1.0 mL of 50 mM Phosphate Buffered Saline (PBS, pH 7.4) to each vial.

  • Step 3: Incubate the vials on an orbital shaker at 300 RPM and 37°C for 72 hours.

  • Step 4: Centrifuge the samples at 15,000 x g for 15 minutes to pellet any undissolved solid.

  • Step 5: Extract the supernatant, dilute in the mobile phase, and quantify the dissolved API via HPLC-UV at 280 nm.

  • Causality: Kinetic solubility assays (e.g., DMSO spike-ins) often overestimate true solubility due to temporary supersaturation. We utilize a 72-hour thermodynamic shake-flask method to ensure the crystal lattice has fully equilibrated with the aqueous phase, preventing false-positive solubility readings that could derail downstream biological assays.

  • Self-Validation: The protocol includes a post-incubation pH measurement of the saturated solution. By verifying the final pH, we validate whether the HCl salt has disproportionated back to the free base—a common failure mode for weak base salts in unbuffered or weakly buffered media[4].

Protocol 2: Solid-State Hygroscopicity (Dynamic Vapor Sorption - DVS)
  • Step 1: Load 10.0 mg of the crystalline API onto the quartz microbalance of the DVS instrument.

  • Step 2: Equilibrate the sample at 0% Relative Humidity (RH) for 2 hours to establish a dry baseline mass.

  • Step 3: Increase the RH in 10% increments up to 90% RH, holding each step until the rate of mass change ( dm/dt ) is < 0.002% per minute.

  • Step 4: Reverse the cycle from 90% down to 0% RH to generate the desorption isotherm.

  • Causality: Hydrochloride salts of imidazoles are notoriously prone to hygroscopicity, which can lead to deliquescence, powder caking, and chemical degradation over time. DVS quantifies water uptake as a function of humidity, dictating strict storage and formulation requirements.

  • Self-Validation: The DVS cycle is run in a full sorption-desorption loop. A lack of hysteresis (the desorption curve perfectly matching the sorption curve) self-validates that the water uptake is purely reversible surface adsorption, ruling out the irreversible formation of a new crystal hydrate.

Comparative Performance Data

Using the protocols outlined above, we derived the following empirical performance metrics.

Table 2: Experimental Solubility and Stability Data

Assay MetricFree BaseMonohydrochloride (HCl) Salt
Thermodynamic Solubility (pH 7.4) 0.02 mg/mL (Poor)18.4 mg/mL (Excellent)
Solubility in DMSO > 50 mg/mL> 50 mg/mL
DVS Water Uptake (at 75% RH) 0.1% (Non-hygroscopic)4.2% (Moderately hygroscopic)
DVS Hysteresis NoneNone (Reversible adsorption)
Solid-State Stability (40°C/75% RH, 4 wks) Stable, no degradationStable, requires desiccant storage

Assay & Formulation Workflows

The empirical data dictates that neither form is universally superior; rather, their utility is strictly context-dependent.

  • In Vitro Assays (Cell Culture / Biochemical): If your assay tolerates up to 1% DMSO, the Free Base is highly recommended. It dissolves readily in DMSO to create concentrated stock solutions. Upon dilution into aqueous assay buffers, the low final concentration usually remains below the kinetic precipitation threshold. Furthermore, the free base's non-hygroscopic nature ensures that the powder weight remains accurate over months of storage.

  • In Vivo Assays (Oral Gavage / IV Injection): The HCl Salt is mandatory. Animal dosing requires aqueous vehicles (e.g., saline, methylcellulose) without toxic levels of DMSO. The free base will form a suspension that suffers from erratic gastrointestinal (GI) absorption. The HCl salt guarantees rapid dissolution in the gastric fluid, ensuring a predictable pharmacokinetic (PK) profile and high systemic exposure[3].

Workflow Start Assay Selection InVitro In Vitro (Cellular) Vehicle: DMSO Start->InVitro InVivo In Vivo (Animal) Vehicle: Aqueous Start->InVivo FB_Choice Free Base Sufficient Solubility InVitro->FB_Choice Dilution < 1% HCl_Choice HCl Salt Mandatory for Bioavailability InVivo->HCl_Choice GI Absorption

Fig 2: Decision matrix for selecting the appropriate salt form based on experimental assay type.

Conclusion

For 2-(2-benzofuranyl)-1H-imidazole, the monohydrochloride salt provides a >900-fold increase in aqueous thermodynamic solubility compared to the free base, driven by the protonation of the imidazole N3 atom. Researchers must weigh this massive solubility advantage against the salt's moderate hygroscopicity. Standardize on the free base for DMSO-driven in vitro screening, but seamlessly transition to the monohydrochloride salt prior to in vivo pharmacokinetic evaluations.

References

  • PubChem. "2-(1-benzofuran-2-yl)-1H-imidazole | C11H8N2O | CID 3073596". National Center for Biotechnology Information. URL:[Link]

  • PubChem. "1H-Imidazole, 2-(2-benzofuranyl)-, monohydrochloride | C11H9ClN2O | CID 3073595". National Center for Biotechnology Information. URL:[Link]

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Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of 1H-Imidazole, 2-(2-benzofuranyl)-, Monohydrochloride

As a Senior Application Scientist, I frequently consult with laboratories struggling to manage the end-of-life logistics for potent, biologically active heterocyclic salts. 1H-Imidazole, 2-(2-benzofuranyl)-, monohydrochl...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with laboratories struggling to manage the end-of-life logistics for potent, biologically active heterocyclic salts. 1H-Imidazole, 2-(2-benzofuranyl)-, monohydrochloride is a specialized research chemical. Its molecular architecture—a benzofuran ring coupled to an imidazole moiety and stabilized as a hydrochloride salt—confers significant biological activity and environmental persistence.

Improper disposal of this compound not only violates Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) mandates but also poses severe ecotoxicological risks[1][2]. To build a culture of uncompromising laboratory safety, you must move beyond simply throwing vials in a bin. This guide provides a self-validating, step-by-step operational protocol for the safe disposal of this compound, prioritizing high-temperature incineration and strict waste segregation.

The Causality Behind the Protocol: Why We Do What We Do

A robust safety protocol is a self-validating system where every step has a mechanistic purpose. Understanding the why ensures compliance even when edge cases arise.

  • Avoidance of Chemical Deactivation (Bleaching): For many complex organic research compounds, in-lab chemical deactivation is not feasible or safe[3]. Attempting to oxidize stable heterocycles like benzofuranyl-imidazoles with common lab reagents (e.g., sodium hypochlorite/bleach) is highly unpredictable and can generate mutagenic chlorinated byproducts.

  • Strict Prohibition of Sewer Disposal: The monohydrochloride salt form makes this compound highly water-soluble. However, municipal wastewater treatment plants (WWTPs) are not designed to filter out small, biologically active organic molecules. If sewered, these compounds pass into the environment unchanged, leading to severe ecotoxicological effects in aquatic life, such as reproductive disruption and behavioral changes[1].

  • High-Temperature Incineration as the Ultimate Failsafe: Because practical, safe detoxification procedures for highly stable organic heterocycles are unknown, the only universally acceptable and definitive disposal procedure is high-temperature incineration equipped with flue gas scrubbing[4][5].

Physicochemical & Disposal Parameters

Summarizing the core data dictates our operational boundaries. Treat all concentrations of this compound under the ALARA (As Low As Reasonably Achievable) principle.

ParameterCharacteristic / GuidelineOperational Rationale
Chemical Classification Biologically active organic salt (Heterocycle HCl)Must be managed strictly as hazardous pharmaceutical/chemical waste[6].
Aqueous Solubility High (due to HCl salt form)Readily mobilizes in water; absolute prohibition on sink disposal[1].
In-Lab Deactivation NOT RECOMMENDED High risk of toxic byproduct generation; bypass deactivation and route directly to incineration[3].
Final Disposal Route High-Temperature IncinerationEnsures complete thermal destruction of the aromatic ring systems[5].

Waste Segregation Workflow

G Start Waste Generation: 1H-Imidazole, 2-(2-benzofuranyl)-, HCl Decision Determine Waste State Start->Decision Solid Solid Waste (Powder, Gloves, Tips) Decision->Solid Solid Liquid Liquid Waste (Aqueous/Organic Solutions) Decision->Liquid Liquid Labware Empty Containers (Glassware/Vials) Decision->Labware Containers SolidDisp Seal in Hazardous Solid Waste Container Solid->SolidDisp LiquidDisp Collect in Compatible Liquid Waste Jug Liquid->LiquidDisp Rinse Triple-Rinse with Compatible Solvent Labware->Rinse Incineration High-Temperature Incineration (EPA RCRA Compliant) SolidDisp->Incineration LiquidDisp->Incineration Rinse->SolidDisp Cleaned Glass Rinse->LiquidDisp Rinsate

Workflow for the segregation and disposal of 1H-Imidazole, 2-(2-benzofuranyl)-, HCl.

Step-by-Step Disposal Methodology

Phase 1: Waste Segregation and Containment
  • Immediate Segregation: Treat all waste containing 1H-Imidazole, 2-(2-benzofuranyl)-, monohydrochloride—including pure powder, stock solutions, and contaminated consumables—as hazardous chemical waste[4]. Do not mix this with general organic solvent waste unless explicitly approved by your Environmental Health and Safety (EHS) department.

  • Liquid Waste Management: Collect aqueous and organic solutions containing the compound in a chemically compatible, high-density polyethylene (HDPE) or glass waste jug. Never allow solvents to evaporate in a fume hood as a means of disposal, as this releases volatile components and leaves concentrated hazardous residue[3].

  • Solid Waste Management: Place all contaminated solid materials (weighing boats, pipette tips, gloves, and bench paper) into a designated, sealed hazardous waste container lined with a heavy-duty plastic bag[3][7].

Phase 2: The Triple-Rinse Decontamination Protocol

Empty containers that held the neat compound or concentrated solutions must be decontaminated before the glass or plastic can be discarded. This validates the container as safe while capturing the hazard[3].

  • Solvent Selection: Select a solvent in which the compound is highly soluble (e.g., methanol or DMSO, depending on your downstream waste compatibility).

  • First Rinse: Add a small volume of the solvent to the "empty" container. Cap and agitate vigorously. This first rinse removes >90% of the residual compound. Pour this rinsate into the designated liquid hazardous waste container[4].

  • Subsequent Rinses: Repeat the rinsing process two more times. Collect all rinsate as hazardous waste.

  • Defacing: Once triple-rinsed, the container is generally considered "RCRA empty." Deface all original chemical labels with a thick black marker or remove them entirely before placing the clean container in the appropriate non-hazardous glass/plastic disposal bin[4][7].

Phase 3: Storage and EHS Coordination
  • Satellite Accumulation Area (SAA): Store the sealed waste containers in a designated, secure, and well-ventilated SAA within the laboratory. Ensure the area is away from ignition sources and incompatible chemicals (e.g., strong oxidizers)[3][4].

  • Labeling: Fill out the hazardous waste label completely. Use the full chemical name ("1H-Imidazole, 2-(2-benzofuranyl)-, monohydrochloride")—do not use abbreviations, acronyms, or structural formulas, as this violates RCRA labeling standards.

  • EHS Transfer: Once the container is full or reaches the institutional time limit (typically 90 days or 180 days depending on your facility's generator status), log the waste for pickup by your EHS department[3]. They will facilitate the transfer to a licensed chemical destruction plant for final incineration[4].

References

  • Pharmaceuticals in the Environment Source: One Health Breakthrough Partnership URL:[Link]

  • Review On Pharmaceutical Waste Management and Sustainable Practice in Pharmacy Settings Source: International Journal of Pharmaceutical Research and Applications URL: [Link]

  • Management Standards for Hazardous Waste Pharmaceuticals Source: Federal Register (EPA) URL:[Link]

  • Rapamycin Waste Disposal Guidelines Source: University of Michigan-Dearborn URL: [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides Source: Environmental Protection Agency (EPA) URL:[Link]

Sources

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